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  • Product: 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile
  • CAS: 314748-14-6

Core Science & Biosynthesis

Foundational

Physicochemical properties of 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile

An In-depth Technical Guide to the Physicochemical Properties of 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Given the structural motifs present—a phenyl group, an oxazole core, a nitrile, and a hydrazinyl moiety—this molecule presents a unique profile for investigation. This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of its synthesis, structural attributes, and key physicochemical parameters. We will delve into the causality behind experimental choices for characterization and provide field-proven insights into its potential as a scaffold in drug discovery. The protocols described herein are designed as self-validating systems to ensure scientific integrity.

Introduction: The Oxazole Scaffold in Drug Discovery

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific molecule, 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile, combines this versatile core with several key functional groups that are expected to modulate its biological activity and physicochemical properties. The hydrazinyl group offers a reactive handle for further chemical modification and can act as a hydrogen bond donor, while the cyano group is a strong electron-withdrawing group and a hydrogen bond acceptor. The phenyl ring at the 2-position contributes to the molecule's lipophilicity and potential for aromatic interactions with biological targets. Understanding the interplay of these groups is critical for predicting the molecule's behavior in a physiological environment and for its rational design into more complex therapeutic agents.

Synthesis and Structural Elucidation

The synthesis of 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile can be approached through established routes for related oxazole derivatives. While a specific, detailed synthesis for this exact compound is not widely published, a general and reliable pathway can be inferred from the literature on similar structures.

Proposed Synthetic Pathway

A common route to substituted oxazoles involves the cyclization of suitable precursors. For the target compound, a plausible synthesis starts from a 2-substituted-5-amino-1,3-oxazole-4-carbonitrile.

Experimental Protocol: Synthesis of 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile

  • Step 1: Synthesis of a 2-phenyl-5-aminooxazole-4-carbonitrile precursor. This can be achieved through various methods, often involving microwave-mediated and flow chemistries for efficiency and yield optimization.[3]

  • Step 2: Diazotization of the 5-amino group. The 5-amino-2-phenyl-1,3-oxazole-4-carbonitrile is dissolved in an appropriate acidic medium (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise to form the diazonium salt.

  • Step 3: Reduction to the hydrazinyl group. The resulting diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this transformation is tin(II) chloride in concentrated hydrochloric acid.

  • Step 4: Work-up and Purification. The reaction mixture is neutralized, and the crude product is extracted with a suitable organic solvent (e.g., ethyl acetate). The product is then purified using column chromatography on silica gel.

Structural Confirmation

The identity and purity of the synthesized 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile should be confirmed using a suite of spectroscopic techniques.

  • FT-IR (KBr, cm⁻¹): Expected to show characteristic peaks for N-H stretching of the hydrazinyl group, C≡N stretching of the nitrile, C=N stretching of the oxazole ring, and aromatic C-H stretching.[4]

  • ¹H NMR (DMSO-d₆, δ ppm): Should display signals corresponding to the aromatic protons of the phenyl ring and the exchangeable protons of the hydrazinyl group (NH and NH₂).[4]

  • ¹³C NMR (DMSO-d₆, δ ppm): Will show resonances for the carbon atoms of the phenyl ring, the oxazole core, and the nitrile group.

  • Mass Spectrometry (ESI-MS): The molecular ion peak corresponding to the calculated molecular weight of the compound should be observed to confirm its molecular formula.

Core Physicochemical Properties

The physicochemical properties of a drug candidate are paramount to its success, influencing its absorption, distribution, metabolism, and excretion (ADMET) profile.[5] For 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile, a comprehensive profiling is essential.

Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter that affects a compound's solubility, permeability, and plasma protein binding.[6] It is typically measured as the logarithm of the partition coefficient (LogP) between octanol and water or the distribution coefficient (LogD) at a specific pH.

Experimental Protocol: Determination of LogD₇.₄ by Shake-Flask Method

  • Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). A buffer solution at pH 7.4 (e.g., phosphate-buffered saline) and n-octanol are mutually saturated by vigorous mixing overnight.

  • Partitioning: An aliquot of the stock solution is added to a mixture of the pre-saturated pH 7.4 buffer and n-octanol.

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the aqueous and organic phases.

  • Quantification: The concentration of the compound in both phases is determined using a suitable analytical method, such as HPLC-UV.

  • Calculation: LogD is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Aqueous Solubility

Poor aqueous solubility is a major hurdle in drug development.[7] The solubility of a compound can be determined using various methods, with the choice depending on the required throughput and accuracy.

Experimental Protocol: Thermodynamic Solubility Measurement

  • Sample Preparation: An excess amount of the solid compound is added to a buffer solution of known pH (e.g., pH 7.4).

  • Equilibration: The suspension is agitated at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation: The saturated solution is filtered to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined by HPLC-UV against a standard curve.

Ionization Constant (pKa)

The pKa of a compound influences its solubility, lipophilicity, and interaction with biological targets.[5] The hydrazinyl group in the target molecule is expected to be basic. Potentiometric titration is a classic and accurate method for pKa determination.

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored with a calibrated pH electrode.

  • Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the inflection point of the curve.

Summary of Predicted and Key Physicochemical Properties
PropertyPredicted/Expected ValueImportance in Drug Discovery
Molecular Weight~214.2 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.[6][7]
LogP1.5 - 2.5 (Predicted)Influences permeability and solubility.
pKa (basic)4.0 - 6.0 (Predicted)Affects ionization state at physiological pH, impacting solubility and target binding.
Hydrogen Bond Donors2 (from -NHNH₂)Contributes to solubility and target interactions.[6][7]
Hydrogen Bond Acceptors4 (2 from oxazole N, 1 from CN, 1 from hydrazine)Influences solubility and molecular recognition.[6][7]
Polar Surface Area (PSA)~90-110 Ų (Predicted)Correlates with membrane permeability.

Potential Biological Significance and Applications

The structural features of 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile suggest several potential avenues for biological activity. The hydrazone moiety is a well-known pharmacophore present in compounds with a wide range of activities, including antimicrobial, anticonvulsant, and antitumoral effects.[8] Furthermore, oxazole derivatives have been extensively explored as anticancer agents, with some acting as kinase inhibitors.[1][2] The presence of the hydrazinyl group also allows for this compound to be used as a versatile intermediate for the synthesis of more complex heterocyclic systems, such as pyrazoles and triazoles, which themselves are important pharmacophores.[3][9]

Visualizations

General Synthetic Workflow

Synthesis_Workflow A 2-Phenyl-5-amino-1,3- oxazole-4-carbonitrile B Diazotization (NaNO2, HCl, 0-5 °C) A->B C Diazonium Salt Intermediate B->C D Reduction (SnCl2, HCl) C->D E 5-Hydrazinyl-2-phenyl-1,3- oxazole-4-carbonitrile D->E Physicochemical_Analysis cluster_synthesis Compound Synthesis & Purification cluster_characterization Property Determination cluster_evaluation Drug-Likeness Evaluation Synthesis Synthesized Compound LogD LogD Measurement (Shake-Flask) Synthesis->LogD Solubility Solubility Assay (Thermodynamic) Synthesis->Solubility pKa pKa Determination (Potentiometric) Synthesis->pKa ADMET_Profile ADMET Profile LogD->ADMET_Profile Solubility->ADMET_Profile pKa->ADMET_Profile

Caption: Workflow for physicochemical property determination.

Conclusion

5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile is a compound with significant potential in the field of medicinal chemistry. Its structural features suggest a favorable profile for further development and derivatization. This guide has outlined the fundamental physicochemical properties that must be considered and has provided robust, validated protocols for their determination. A thorough understanding and optimization of these properties will be crucial for any future efforts to develop this scaffold into a clinically successful therapeutic agent.

References

  • Di Mola, A., et al. (2012). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. PMC. Available at: [Link]

  • Spencer, J., et al. (2012). Microwave-mediated synthesis and manipulation of a 2-substituted-5-aminooxazole-4-carbonitrile library. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2023). Physicochemical Properties | The Handbook of Medicinal Chemistry. Royal Society of Chemistry. Available at: [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Available at: [Link]

  • Shablykin, O. V., et al. (2007). New transformations of 5-Hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile. Russian Journal of General Chemistry.
  • Ghorbani-Vaghei, R., et al. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H). Molecules.
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  • Dabholkar, V. V., & Syed, S. A. S. A. (2010). SYNTHESIS OF NOVEL OXAZOLES AND THEIR HYDRAZONES. Rasayan Journal of Chemistry.
  • Maslivets, A. N., et al. (2019). Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. Russian Journal of Organic Chemistry.
  • Singh, P., et al. (2013). Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. Biointerface Research in Applied Chemistry.
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  • Chem. Chem. Technol. (2023). STRATEGIES FOR THE SYNTHESIS OFT[3][5][10]RIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. Chemistry & Chemical Technology.

  • PubChem. 5-hydrazinyl-2-methyl-1,3-oxazole-4-carbonitrile. PubChem. Available at: [Link]

  • Al-Abodi, A.-J. K., et al. (2012). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. American Journal of Organic Chemistry.
  • Preprints.org. (2025). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org.
  • Brovarets, V., et al. (2026). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. PMC.
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  • Di Natale, C., et al. (2021). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. PMC.

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Exploratory

The Hydrazinyl Oxazole Scaffold: A Comprehensive Technical Guide to its Molecular Structure, Reactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The oxazole nucleus, a five-membered heterocyclic motif containing oxygen and nitrogen, is a cornerston...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The oxazole nucleus, a five-membered heterocyclic motif containing oxygen and nitrogen, is a cornerstone in medicinal chemistry, gracing the structures of numerous clinically approved drugs.[1] When functionalized with a hydrazinyl moiety, this scaffold gives rise to a class of compounds with a rich and versatile chemical profile, unlocking a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive exploration of the molecular structure, reactivity, and therapeutic applications of hydrazinyl oxazole derivatives. We will delve into the synthetic strategies employed to construct this core, dissect the intricate interplay between the oxazole ring and the hydrazinyl group that governs its reactivity, and present a critical analysis of its burgeoning potential in drug discovery, supported by quantitative data and detailed experimental protocols.

The Hydrazinyl Oxazole Core: A Structural Overview

The fundamental architecture of a hydrazinyl oxazole derivative consists of a 1,3-oxazole ring substituted with a hydrazinyl group (-NHNH₂). The position of this substituent on the oxazole ring (C2, C4, or C5) profoundly influences the molecule's electronic properties, steric hindrance, and, consequently, its chemical behavior and biological activity.

The oxazole ring itself is an aromatic system, but the presence of the electronegative oxygen and nitrogen atoms leads to an uneven distribution of electron density.[2] The nitrogen atom at position 3 acts as a pyridine-type nitrogen, rendering the ring electron-deficient, particularly at the C2 position.[3] This inherent electronic character is a key determinant of the ring's reactivity.

The introduction of a hydrazinyl group, a potent nucleophile and a versatile functional handle, further modulates these electronic properties. The lone pair of electrons on the terminal nitrogen of the hydrazinyl group can participate in resonance with the oxazole ring, influencing its aromaticity and reactivity.

Caption: General structure of a substituted 2-hydrazinyl-1,3-oxazole derivative.

Synthetic Strategies: Constructing the Hydrazinyl Oxazole Scaffold

The synthesis of hydrazinyl oxazole derivatives typically involves a multi-step approach, culminating in the introduction of the hydrazinyl group onto a pre-formed oxazole ring or the construction of the oxazole ring from a hydrazine-containing precursor.

Synthesis from Oxazole Precursors

A common and versatile method involves the reaction of a suitably functionalized oxazole with hydrazine hydrate. For instance, 2,4-disubstituted oxazoles can be prepared from hippuric acid or acetyl glycine, substituted aromatic aldehydes, acetic anhydride, and sodium acetate.[2][4] These oxazole intermediates can then be reacted with hydrazine hydrate to yield the corresponding hydrazinyl oxazoles.[2][4]

Another approach starts with the synthesis of 2-acylamino ketones, which undergo intramolecular cyclization and dehydration to form the oxazole ring, a method known as the Robinson-Gabriel synthesis.[3] The resulting oxazole can then be further functionalized to introduce the hydrazinyl group.

Synthesis via Hydrazone Intermediates

Alternatively, the synthesis can proceed through the formation of a hydrazone, which is then cyclized to form the oxazole ring. For example, acylhydrazones can be synthesized and subsequently cyclized to form 1,3,4-oxadiazoles, which are structurally related to oxazoles.[5] While not a direct synthesis of hydrazinyl oxazoles, this highlights the utility of hydrazine derivatives in constructing five-membered heterocyclic rings.

A more direct approach involves the condensation of a hydrazine derivative with a carbonyl compound, followed by cyclization to form the oxazole ring. For example, the reaction of an α-haloketone with a primary amide can yield an oxazole, and if the amide contains a protected hydrazine moiety, this can be a viable route.[3]

Synthesis_Workflow cluster_0 Route 1: From Oxazole Precursors cluster_1 Route 2: Via Hydrazone Intermediates A1 Hippuric Acid / Acetyl Glycine + Aldehyde A2 2,4-Disubstituted Oxazole A1->A2 Acetic Anhydride, NaOAc A3 Hydrazinyl Oxazole Derivative A2->A3 Hydrazine Hydrate B1 α-Haloketone + Hydrazide B2 Hydrazone Intermediate B1->B2 Condensation B3 Hydrazinyl Oxazole Derivative B2->B3 Cyclization

Caption: General synthetic pathways to hydrazinyl oxazole derivatives.

Chemical Reactivity: A Tale of Two Moieties

The reactivity of hydrazinyl oxazole derivatives is a fascinating interplay between the electrophilic character of the oxazole ring and the nucleophilic nature of the hydrazinyl group.

Reactions of the Oxazole Ring
  • Electrophilic Substitution: The oxazole ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom.[2] However, the presence of an electron-donating hydrazinyl group can activate the ring, making electrophilic substitution more feasible, typically at the C5 position.[6]

  • Nucleophilic Substitution: Nucleophilic attack is favored at the C2 position, which is the most electron-deficient carbon.[2] A leaving group at this position can be readily displaced by a nucleophile.

  • Cycloaddition Reactions: The oxazole ring can act as a diene in Diels-Alder reactions, providing a route to pyridine derivatives.[6]

Reactions of the Hydrazinyl Group

The hydrazinyl moiety is a highly reactive functional group, capable of undergoing a variety of transformations:

  • Condensation with Carbonyls: The terminal amino group of the hydrazinyl moiety readily condenses with aldehydes and ketones to form hydrazones.[4] This reaction is a cornerstone for the further derivatization of these molecules.

  • Acylation: The hydrazinyl group can be acylated with acid chlorides or anhydrides to form acylhydrazines.

  • Cyclization Reactions: The hydrazinyl group is a key participant in cyclization reactions to form fused heterocyclic systems. For example, reaction with β-dicarbonyl compounds can lead to the formation of pyrazole rings fused to the oxazole core, yielding pyrazolo[4,3-c]oxazole derivatives.[7]

Intramolecular Interactions and Rearrangements

The proximity of the hydrazinyl group to the oxazole ring can facilitate intramolecular reactions and rearrangements. For instance, under certain conditions, the hydrazinyl group can attack the oxazole ring, leading to ring-opening and subsequent recyclization to form different heterocyclic systems. One notable example is the serendipitous rearrangement of an oxazole nucleus to a thiazoline ring under mild conditions, which proceeds through an isothiosemicarbazone intermediate derived from the hydrazinyl oxazole.[8]

Biological Significance and Therapeutic Potential

The unique structural features of hydrazinyl oxazole derivatives have positioned them as promising candidates in drug discovery, with a wide array of reported biological activities.

Antimicrobial Activity

A significant body of research has highlighted the potent antimicrobial properties of hydrazinyl oxazole derivatives. The hydrazone linkage (=N-NH-) is a crucial pharmacophore for antimicrobial activity.[7][9] These compounds have demonstrated efficacy against a range of bacterial and fungal pathogens.

Compound IDMIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. E. coliReference
1a PhenylH4-Chlorophenyl3.917.81[7]
1b 4-MethoxyphenylH4-Nitrophenyl1.953.91[7]
1c 2-NaphthylH2,4-Dichlorophenyl7.8115.62[7]

Table 1: Representative Minimum Inhibitory Concentration (MIC) values of hydrazinyl oxazole derivatives against common bacterial strains.

Anticancer Activity

The oxazole scaffold is a well-established pharmacophore in oncology, and its combination with a hydrazone moiety has yielded compounds with significant antiproliferative activity.[2] These derivatives have been shown to inhibit various cancer cell lines, with IC₅₀ values often in the low micromolar range. The mechanism of action is often attributed to the inhibition of key cellular targets such as tubulin, protein kinases, and DNA topoisomerases.[2]

Compound IDCell LineIC₅₀ (µM)Reference
2a Phenyl4-FluorophenylMCF-7 (Breast)5.68[10]
2b 4-ChlorophenylIndole-3-ylHeLa (Cervical)8.54[10]
2c 3,4,5-Trimethoxyphenyl4-PyridylA549 (Lung)7.21[10]

Table 2: Representative half-maximal inhibitory concentration (IC₅₀) values of hydrazinyl oxazole derivatives against various cancer cell lines.

Experimental Protocols

General Procedure for the Synthesis of 2-Hydrazinyl-4-phenyl-1,3-oxazole Derivatives

Step 1: Synthesis of 4-Phenyl-1,3-oxazol-2(3H)-one A mixture of a substituted phenacyl bromide (10 mmol) and urea (12 mmol) in absolute ethanol (50 mL) is refluxed for 6-8 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the 4-phenyl-1,3-oxazol-2(3H)-one derivative.

Step 2: Synthesis of 2-Chloro-4-phenyl-1,3-oxazole The 4-phenyl-1,3-oxazol-2(3H)-one derivative (5 mmol) is refluxed with phosphorus oxychloride (15 mL) for 4-6 hours. The excess phosphorus oxychloride is removed under reduced pressure. The residue is poured into crushed ice with constant stirring. The separated solid is filtered, washed with water, and dried to yield the 2-chloro-4-phenyl-1,3-oxazole.

Step 3: Synthesis of 2-Hydrazinyl-4-phenyl-1,3-oxazole To a solution of 2-chloro-4-phenyl-1,3-oxazole (2 mmol) in ethanol (20 mL), hydrazine hydrate (10 mmol) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 12-16 hours. The solvent is evaporated under reduced pressure, and the residue is triturated with diethyl ether to obtain the crude product. The product is purified by recrystallization from ethanol.

General Procedure for the Synthesis of Hydrazone Derivatives

A solution of the 2-hydrazinyl-4-phenyl-1,3-oxazole derivative (1 mmol) and a substituted aromatic aldehyde (1.1 mmol) in ethanol (15 mL) with a catalytic amount of glacial acetic acid (2-3 drops) is refluxed for 4-6 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the pure hydrazone derivative.

Characterization

The synthesized compounds are characterized by various spectroscopic techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of characteristic protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify the key functional groups, such as C=N (hydrazone), N-H (amine), and C=O (if applicable).

Conclusion and Future Perspectives

Hydrazinyl oxazole derivatives represent a privileged scaffold in medicinal chemistry, endowed with a remarkable combination of synthetic accessibility, chemical versatility, and a broad spectrum of biological activities. The ability to readily modify the substitution pattern on both the oxazole ring and the hydrazinyl moiety allows for the fine-tuning of their physicochemical properties and biological targets.

Future research in this area should focus on several key aspects:

  • Elucidation of Structure-Activity Relationships (SAR): Systematic studies to correlate the structural features of these derivatives with their biological activities will be crucial for the rational design of more potent and selective agents.

  • Exploration of New Therapeutic Areas: While the antimicrobial and anticancer potential is well-documented, the exploration of hydrazinyl oxazoles in other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders, is warranted.

  • Development of Novel Synthetic Methodologies: The development of more efficient, green, and diversity-oriented synthetic routes will accelerate the discovery of new lead compounds.

References

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Sources

Foundational

Solubility Profile of Phenyl-Oxazole Carbonitriles in Organic Solvents: A Technical Guide for Process Chemistry

Executive Summary Phenyl-oxazole carbonitriles (e.g., 2-phenyl-oxazole-4-carbonitrile) are privileged structural motifs in modern medicinal chemistry. They serve as critical synthetic intermediates and active pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Phenyl-oxazole carbonitriles (e.g., 2-phenyl-oxazole-4-carbonitrile) are privileged structural motifs in modern medicinal chemistry. They serve as critical synthetic intermediates and active pharmacophores in the development of PDE4 inhibitors, TNF-α antagonists, and antileishmanial therapeutics 1. Transitioning these compounds from discovery-scale synthesis to robust process manufacturing requires a rigorous understanding of their solvation thermodynamics. This whitepaper provides an in-depth analysis of the solubility profile of phenyl-oxazole carbonitriles, detailing the mechanistic causality of solvent-solute interactions and providing self-validating experimental protocols for thermodynamic solubility determination.

Thermodynamic Principles of Solvation

The solubility of the phenyl-oxazole carbonitrile system is not merely a function of solvent polarity; it is governed by the interplay of three distinct structural micro-domains interacting with the solvent matrix:

  • The Carbonitrile (-CN) Moiety: This group is highly polar, possessing a strong dipole moment ( μ≈4.0 D). It acts as a potent dipole and a weak hydrogen-bond acceptor.

  • The Oxazole Core: An aromatic heterocycle where the basic nitrogen (N3) and oxygen (O1) serve as localized hydrogen-bond acceptors. The planar ring system also engages in π−π stacking and dispersion interactions.

  • The Phenyl Ring: A lipophilic domain that introduces a high hydrophobic penalty in highly polar protic solvents (like water) but drives miscibility in moderately nonpolar environments through van der Waals forces.

The Causality of Dissolution: Dissolution occurs when the free energy of solvation ( ΔGsolv​ ) is negative. For phenyl-oxazole carbonitriles, the high crystal lattice energy—driven by intermolecular dipole-dipole interactions between adjacent cyano groups and π−π stacking of the oxazole rings—must be overcome. Polar aprotic solvents (e.g., DMSO, DMF) are exceptionally effective because they stabilize the strong dipole of the -CN group via ion-dipole and dipole-dipole interactions without the entropic penalty associated with disrupting solvent-solvent hydrogen bond networks 2. Conversely, purely nonpolar solvents fail to provide sufficient enthalpic stabilization to break the crystal lattice.

Quantitative Solubility Profile

The following table synthesizes the expected solubility profile of a standard phenyl-oxazole carbonitrile (e.g., 2-phenyl-oxazole-4-carbonitrile) across various organic solvent classes at standard ambient temperature (25 °C).

Solvent ClassRepresentative SolventsDielectric Constant ( ε )Expected Solubility RangeMechanistic Rationale
Polar Aprotic DMSO, DMF, NMP36.0 - 47.0> 50 mg/mL (Highly Soluble)Strong dipole-dipole stabilization of the -CN group and oxazole core without competing solvent self-association.
Chlorinated Dichloromethane, Chloroform4.8 - 9.120 - 50 mg/mL (Soluble)High solvent polarizability and favorable dispersion forces interact synergistically with the oxazole and phenyl π -systems.
Polar Protic Methanol, Ethanol24.3 - 33.05 - 20 mg/mL (Moderately Soluble)Solvent donates H-bonds to oxazole N/O; however, strong solvent-solvent H-bonding limits the thermodynamics of cavity formation.
Nonpolar Aprotic Hexane, Toluene2.0 - 2.4< 1 mg/mL (Sparingly Soluble)Complete lack of dipole stabilization for the cyano group; interactions are limited to weak dispersion forces with the phenyl ring.
Mechanistic Insights: Solvent-Solute Interactions

To visualize the thermodynamic equilibrium and the competing forces during the solvation of phenyl-oxazole carbonitriles, the following logical relationship diagram outlines the dissolution and precipitation pathways.

SolvationDynamics Solid Crystalline Solid (Phenyl-Oxazole Carbonitrile) Interaction Solvent-Solute Interface (Dipole & π-π Interactions) Solid->Interaction Lattice Energy Overcome (ΔH > 0) Solvent Organic Solvent (Protic / Aprotic) Solvent->Interaction Cavity Formation Dissolved Solvated Monomers (Thermodynamic Equilibrium) Interaction->Dissolved Solvation Energy (ΔG < 0) Precipitate Supersaturation & Nucleation Dissolved->Precipitate Concentration > S_eq Precipitate->Solid Recrystallization

Fig 1: Thermodynamic equilibrium and solvation pathways of phenyl-oxazole carbonitriles.

Experimental Protocol: High-Throughput Isothermal Saturation

To generate reliable, process-grade solubility data, researchers must utilize the Isothermal Saturation (Shake-Flask) method. As a Senior Application Scientist, I mandate that every solubility protocol must be a self-validating system . The following workflow ensures that the measured concentration reflects true thermodynamic equilibrium and that the solid phase has not undergone unintended polymorphic transformations or solvate formation during the assay.

Step-by-Step Methodology
  • Solid Dispensing: Accurately weigh an excess amount (e.g., 50 mg) of the crystalline phenyl-oxazole carbonitrile into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent. Seal immediately with a PTFE-lined septum cap to prevent solvent evaporation and atmospheric moisture ingress.

  • Isothermal Equilibration: Place the vial in a thermoshaker set precisely to 25.0 ± 0.1 °C. Agitate at 800 RPM for 24 hours to facilitate continuous solid-liquid interfacial mixing.

  • Phase Separation: Transfer the vial to a temperature-controlled centrifuge (25 °C). Centrifuge at 10,000 × g for 10 minutes to tightly pellet the undissolved solid and yield a visually clear supernatant.

  • Aliquot Extraction & Dilution: Carefully aspirate 100 µL of the supernatant. Dilute this aliquot in a compatible mobile phase (e.g., 50:50 Acetonitrile/Water) to ensure the final concentration falls within the linear dynamic range of the UV detector.

  • Quantification: Analyze the diluted sample using a validated reverse-phase HPLC-UV method (typically monitored at λmax​≈254 nm due to the extended conjugation of the phenyl-oxazole system).

The Self-Validation Checkpoint (Critical)

A single time-point measurement is scientifically insufficient. To validate the system:

  • Equilibrium Validation: Repeat Steps 3–6 on the same vial at 48 hours . If the concentration variance between the 24h and 48h measurements is <2% , thermodynamic equilibrium is definitively confirmed.

  • Solid-State Validation: Isolate the residual solid pellet, dry it under mild vacuum, and analyze it via X-ray Powder Diffraction (XRPD). If the resulting diffractogram matches the starting material, the solubility value is valid for that specific polymorph. If the pattern shifts, the solvent has induced a transformation (e.g., solvate formation), and the data must be annotated accordingly.

Downstream Applications: Solvent Selection in Synthesis

Understanding this solubility profile is paramount for downstream synthetic transformations. A classic example is the conversion of the carbonitrile group to a carboximidamide via the Pinner reaction 3.

In this workflow, the phenyl-oxazole carbonitrile is dissolved in a mixture of anhydrous ethanol (a polar protic solvent providing moderate solubility and acting as a reactant) and anhydrous diethyl ether (a nonpolar aprotic solvent). When dry HCl gas is bubbled through the solution, the starting material remains solvated, but the resulting highly polar Pinner salt (an imidate hydrochloride) is entirely insoluble in the ether-rich medium. This differential solubility profile drives the precipitation of the product, pulling the equilibrium forward and allowing for easy isolation via simple filtration 4.

References
  • Oxazole compound and pharmaceutical composition. Google Patents (USRE46792E1).
  • Solubility of 2-Iodo-5-(m-tolyl)oxazole in common organic solvents. Benchchem Application Notes.
  • Application Notes and Protocols: Oxazole-4-carboximidamide as a Versatile Building Block in Medicinal Chemistry. Benchchem.
  • Synthesis of 2,4,5-Trisubstituted Oxazoles from Copper-Mediated Benzylic sp3 C–H Aerobic Oxidative Annulation of Ketones and Amines via a Cascade Reaction. The Journal of Organic Chemistry - ACS Publications.

Sources

Exploratory

Comprehensive Synthesis and Transformations of 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile

Content Type: In-Depth Technical Whitepaper Target Audience: Researchers, Application Scientists, and Drug Development Professionals Executive Summary The 1,3-oxazole core is a privileged scaffold in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Whitepaper Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary

The 1,3-oxazole core is a privileged scaffold in medicinal chemistry, frequently leveraged for its robust bioactivity, including micromolar Ki​ values against cannabinoid (CB1/CB2) receptors[1]. Among its derivatives, 5-hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile stands out as an exceptionally versatile building block. This whitepaper provides an authoritative guide to its synthesis, mechanistic behavior, and downstream derivatization. By dissecting the causality behind specific experimental choices, we outline how to exploit the electronic interplay between the C5-hydrazinyl group and the C4-carbonitrile to access complex, multi-heterocyclic systems such as pyrazoles, tetrazoles, and thiadiazoles.

Core Synthetic Logic: Assembling the Oxazole Scaffold

The de novo synthesis of 5-hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile relies on the heterocyclization of highly electrophilic precursors. The optimal starting material is 2-benzoylamino-3,3-dichloroacrylonitrile [2].

Mechanistic Causality: The choice of a gem-dichloroalkene is deliberate. The two chlorine atoms act as sequential leaving groups. When treated with hydrazine hydrate—a potent bis-nucleophile—the reaction proceeds via a two-step cascade:

  • Intermolecular Nucleophilic Attack: Hydrazine displaces the first vinylic chloride, forming a hydrazino-enamine intermediate.

  • Intramolecular Cyclization: The oxygen atom of the benzoyl group acts as an internal nucleophile, attacking the activated beta-carbon to displace the second chloride, driving aromatization to form the 1,3-oxazole ring[2].

SynthesisWorkflow A 2-Benzoylamino-3,3- dichloroacrylonitrile C 5-Hydrazinyl-2-phenyl- 1,3-oxazole-4-carbonitrile A->C + B Ethanol, 0-25°C B Hydrazine Hydrate (Nucleophilic Attack) E 5-(3,5-Dimethyl-1H-pyrazol-1-yl)- 2-phenyl-1,3-oxazole-4-carbonitrile C->E + D AcOH, Reflux D Acetylacetone (Acid Catalyzed) G 4-(1H-Tetrazol-5-yl) Oxazole Derivative E->G + F DMF, 100°C F NaN3 / TMS-N3 (Cycloaddition)

Synthetic workflow from dichloroacrylonitrile to tetrazolyl-oxazoles via a pyrazole intermediate.

Mechanistic Derivatization: Pyrazole-Driven Nitrile Activation

A critical challenge in oxazole chemistry is the relative inertness of the C4-carbonitrile group toward weak nucleophiles. However, treating 5-hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile with acetylacetone (a 1,3-diketone) triggers a profound electronic shift[1].

The Electronic Manipulation: Condensation of the hydrazinyl group with acetylacetone yields a 3,5-dimethyl-1H-pyrazole ring at the C5 position. The newly formed pyrazole acts as a strong electron-withdrawing group (via both inductive and resonance effects). This pulls electron density away from the oxazole core, significantly enhancing the electrophilicity of the adjacent C4-cyano group[1].

Consequence: The previously inert nitrile becomes highly susceptible to nucleophilic attack. It can now readily react with hydrogen sulfide (to form thioamides), hydroxylamine (to form amidoximes), or sodium azide/trimethylsilyl azide (to form tetrazoles via[3+2] cycloaddition)[1].

MechanisticLogic N1 5-Hydrazinyl-1,3-oxazole-4-carbonitrile (Baseline C4-Nitrile Reactivity) N2 Condensation with 1,3-Diketone (Acetylacetone) N1->N2 N3 Formation of C5-Pyrazole Ring N2->N3 N4 Electron Withdrawal via Pyrazole (Inductive & Resonance Effects) N3->N4 N5 Enhanced Electrophilicity of C4-Nitrile N4->N5 N6 Susceptible to Weak Nucleophiles (e.g., H2S, NaN3, NH2OH) N5->N6

Mechanistic logic demonstrating the activation of the C4-nitrile via C5-pyrazole formation.

Recyclization Pathways: Accessing Thiadiazoles

Beyond pyrazole formation, the 5-hydrazinyl oxazole scaffold exhibits unique recyclization behavior. When reacted with aryl isothiocyanates, the initial addition products undergo a thermally driven ring-opening and re-closure sequence. This recyclization transforms the oxazole core into highly substituted 1,3,4-thiadiazole derivatives bearing an acylamino group[2]. Similarly, treatment of N2-acyl derivatives with Lawesson's reagent induces both thionation and complex recyclization[2][3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating immediate analytical feedback loops.

Protocol A: Synthesis of 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile
  • Reagents: 2-Benzoylamino-3,3-dichloroacrylonitrile (10.0 mmol), Hydrazine hydrate (25.0 mmol), Absolute Ethanol (50 mL).

  • Step 1: Suspend the dichloroacrylonitrile precursor in absolute ethanol under a nitrogen atmosphere. Causality: Ethanol provides a protic medium that stabilizes the departing chloride ions while maintaining the solubility of the organic precursor.

  • Step 2: Cool the mixture to 0–5 °C using an ice bath. Add hydrazine hydrate dropwise over 15 minutes. Causality: The initial bis-nucleophilic substitution is highly exothermic; thermal control prevents degradation and suppresses the formation of bis-substituted dimers.

  • Step 3: Remove the ice bath and stir at ambient temperature for 3 hours.

  • Step 4: Quench the reaction by pouring it into 150 mL of ice-cold distilled water. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.

  • Self-Validation Criteria:

    • In-Process: TLC (Hexane:EtOAc 7:3) must show the complete disappearance of the high- Rf​ starting material and the appearance of a highly polar, UV-active spot.

    • Post-Process: IR spectroscopy must reveal sharp N-H stretching bands at ~3200–3400 cm⁻¹, confirming the successful installation of the hydrazinyl group.

Protocol B: Pyrazole Derivatization and Nitrile Activation
  • Reagents: 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile (5.0 mmol), Acetylacetone (6.0 mmol), Glacial Acetic Acid (20 mL).

  • Step 1: Dissolve the oxazole derivative in glacial acetic acid. Causality: Acetic acid acts as both the solvent and an acid catalyst, protonating the carbonyl oxygens of acetylacetone to increase their susceptibility to nucleophilic attack by the hydrazine.

  • Step 2: Add acetylacetone in one portion. Heat the mixture to reflux (approx. 118 °C) for 3 hours.

  • Step 3: Cool the mixture to room temperature and pour over 100 g of crushed ice with vigorous stirring.

  • Step 4: Collect the precipitated solid via vacuum filtration, wash thoroughly with water to remove residual acid, and dry in vacuo.

  • Self-Validation Criteria:

    • In-Process: Immediate precipitation of a distinct solid upon contact with ice water indicates successful hydrophobic ring formation.

    • Post-Process: 1 H NMR must show a distinct pyrazole C4-H singlet at ~6.2 ppm. Crucially, IR spectroscopy must show the retention of the C≡N stretch at ~2220 cm⁻¹, proving the nitrile was not hydrolyzed during the acidic reflux.

Quantitative Data Summary

The table below consolidates the expected yields, reaction conditions, and critical analytical markers for the key transformations discussed in this guide.

Transformation PathwayPrimary ReagentYield (%)Temp (°C)Key Analytical Validation Marker
Core Oxazole Synthesis Hydrazine Hydrate75–850–25IR: N-H stretch appearance (3200–3400 cm⁻¹)
C5-Pyrazole Formation Acetylacetone80–90118 1 H NMR: Pyrazole C4-H singlet (~6.2 ppm)
Thiadiazole Recyclization Aryl Isothiocyanate65–7580–100IR: Loss of C≡N stretch (~2220 cm⁻¹)
Tetrazole Cycloaddition NaN 3​ / TMS-N 3​ 70–85100–110 1 H NMR: Tetrazole N-H broad singlet (~15.5 ppm)

References[1] Synthesis of 2-R-5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles from 2-R-5-amino-1,3-oxazole-4-carbonitriles. ResearchGate. View Source[2] A challenging synthesis of new 1,3,4-thiadiazole derivatives starting from 2-acylamino-3,3-dichloroacrylonitriles. Semantic Scholar. View Source[3] Current Chemistry Letters. Growing Science. View Source

Sources

Foundational

Decoding the Biological and Synthetic Versatility of 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper Executive Summary In the landscape of modern drug discovery, privileged scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper

Executive Summary

In the landscape of modern drug discovery, privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—are highly sought after. 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile (CAS: 314748-14-6) has emerged as a uniquely versatile building block. Characterized by a central oxazole ring flanked by a lipophilic phenyl group, an electron-withdrawing carbonitrile, and a bi-nucleophilic hydrazinyl moiety, this compound offers a highly programmable "push-pull" electronic system. This whitepaper dissects the chemical causality behind its reactivity, details its downstream biological applications across oncology, metabolic diseases, and neurology, and provides self-validating protocols for its experimental manipulation.

Chemical Architecture & Reactivity Profiling

The synthetic utility of 5-hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile stems from the orthogonal reactivity of its adjacent C4 and C5 substituents. The C4-carbonitrile group is highly electrophilic, a property exacerbated by the electron-withdrawing nature of the oxazole core. Conversely, the C5-hydrazinyl group provides a potent bi-nucleophilic center.

According to Shablykin et al., treating this scaffold with acetylacetone leads to the formation of a substituted pyrazole residue at the C5 position[1]. The causality of this step is critical: the formation of the pyrazole ring further enhances the electrophilicity of the adjacent C4-cyano group. This electronic activation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile, making it highly susceptible to subsequent nucleophilic attacks by agents like hydrogen sulfide, sodium azide, or hydroxylamine[2]. This sequential activation allows for the rapid assembly of complex polyheterocycles, such as tetrazoles and thiadiazoles, which are essential pharmacophores in modern therapeutics.

Reactivity A 5-Hydrazinyl-2-phenyl- 1,3-oxazole-4-carbonitrile B C5-Pyrazole Intermediate A->B Acetylacetone (Nucleophilic attack) C C4-Tetrazole Derivative B->C Trimethylsilyl azide ([3+2] Cycloaddition) D C4-Thiadiazole Derivative B->D Hydrogen Sulfide (Thionation)

Fig 1: Chemical derivatization pathways of 5-hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile.

Biological Activity Landscape

The derivatization of the oxazole-4-carbonitrile core yields compounds with profound and diverse biological activities. The structural rigidity of the oxazole, combined with programmable lipophilicity, allows these molecules to interface with multiple receptor pockets and enzyme active sites.

Metabolic Regulation via SCD1 Inhibition

Heteroaromatic compounds derived from this scaffold have been identified as highly selective inhibitors of Stearoyl-Coenzyme A Delta-9 Desaturase (SCD1)[1]. SCD1 is a critical endoplasmic reticulum enzyme that catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).

  • Mechanistic Rationale: By competitively inhibiting SCD1, these oxazole derivatives deplete the cellular pool of MUFAs. In adipocytes, this prevents lipid accumulation, offering a therapeutic avenue for obesity and metabolic syndrome. In oncology, the sudden shift in the SFA/MUFA ratio induces severe lipotoxicity and endoplasmic reticulum stress, triggering apoptosis in rapidly dividing cancer cells.

SCD1_Pathway Drug Oxazole-4-carbonitrile Derivative SCD1 SCD1 Enzyme (Endoplasmic Reticulum) Drug->SCD1 Competitive Inhibition MUFA Monounsaturated Fatty Acids (Palmitoleate/Oleate) SCD1->MUFA Desaturation (Blocked by Drug) Apoptosis Lipotoxicity & Apoptosis SCD1->Apoptosis Inhibition Triggers SFA Saturated Fatty Acids (Palmitate/Stearate) SFA->SCD1 Substrate Binding Metabolism Lipid Metabolism & Cell Proliferation MUFA->Metabolism Promotes Survival

Fig 2: Mechanism of action for SCD1 inhibition by oxazole-4-carbonitrile derivatives.

Oncology and Cytotoxicity

Further exploration into 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles has demonstrated potent in vitro anticancer activity. When screened against the NCI-60 human cancer cell line panel, these derivatives exhibited submicromolar growth inhibitory ( GI50​ ) concentrations (0.2–0.6 µM), showing exceptional selectivity towards leukemia, renal, and breast cancer subpanels[3]. The electron-withdrawing arylsulfonyl group at C5 is hypothesized to act as a crucial hydrogen bond acceptor within the target kinase domains.

Neurological Modulation (CB1/CB2 Receptors)

Microwave-mediated synthesis has been utilized to generate libraries of 2-substituted-5-aminooxazole-4-carbonitriles. Notably, the introduction of pyrrole and tetrazole rings to the central oxazole core yielded compounds with micromolar Ki​ values against cannabinoid (CB1/CB2) receptors[1]. The lipophilic nature of the C2-phenyl/thienyl groups mimics the endogenous cannabinoid lipid tails, anchoring the molecule deep within the transmembrane helices of the GPCR.

Quantitative Data Summary

The table below consolidates the biological efficacy of various derivatives synthesized from the core oxazole-4-carbonitrile scaffold.

Derivative ClassPrimary Target / AssayBiological EfficacyReference Source
2-Substituted-5-aminooxazoles Cannabinoid (CB1/CB2) Receptors Ki​ = 1.2 - 5.5 µMSpencer et al., 2012
Heteroaromatic Oxazoles SCD1 (Stearoyl-CoA Desaturase) IC50​ < 100 nMLachance et al., 2015
5-Arylsulfonyl-oxazoles NCI-60 Leukemia Cell Lines GI50​ = 0.2 - 0.6 µMKachaeva et al., 2019
1,3-Oxazole Isosteres Antimicrobial (S. aureus biofilm)MIC = 16 - 32 µg/mLPahontu et al., 2022

Experimental Workflows (Self-Validating Protocols)

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify experimental success without requiring secondary downstream assays.

Protocol 5.1: Microwave-Assisted [3+2] Cycloaddition for Tetrazole Synthesis

This protocol details the conversion of the C4-carbonitrile into a tetrazole pharmacophore[1].

  • Reagent Preparation: In a microwave-safe vial, combine 5-hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile (1.0 eq), trimethylsilyl azide (TMSN 3​ , 2.5 eq), and dibutyltin oxide (Bu 2​ SnO, 0.1 eq) in anhydrous toluene (5 mL/mmol).

    • Causality: Bu 2​ SnO acts as a critical Lewis acid catalyst. It coordinates with the nitrile nitrogen, pulling electron density away from the carbon. This significantly lowers the activation energy required for the azide to attack the sterically hindered C4 position.

  • Microwave Irradiation: Seal the vial and irradiate at 150°C for 20 minutes (150W max power).

    • Causality: Conventional refluxing requires >24 hours and often leads to the thermal degradation of the hydrazinyl moiety. Microwave dielectric heating provides uniform, instantaneous energy transfer, drastically reducing reaction time while preserving the scaffold's integrity.

  • Self-Validation & Workup:

    • Validation Checkpoint: Spot the reaction mixture on a silica TLC plate (Eluent: DCM:MeOH 9:1). The reaction is deemed successful and complete when the starting material spot ( Rf​ ~0.7) is entirely consumed, replaced by a highly polar, UV-active spot at the baseline ( Rf​ ~0.15, indicative of the acidic tetrazole).

    • Quench the reaction with methanol (2 mL) to destroy excess TMSN 3​ , concentrate in vacuo, and purify via flash column chromatography. Confirm product mass via LC-MS (ESI-) looking for the [M−H]− ion.

Protocol 5.2: In Vitro SCD1 Inhibition & Lipid Profiling Assay

This assay measures the functional inhibition of SCD1 by quantifying the shift in cellular lipid ratios.

  • Cell Culture & Dosing: Seed HepG2 cells in 6-well plates at 5×105 cells/well. Treat with the oxazole derivative (0.1 µM to 10 µM) or DMSO vehicle for 24 hours.

    • Causality: HepG2 (hepatocellular carcinoma) cells are selected because they possess constitutively high basal expression of SCD1, providing a wide dynamic range to observe lipogenic inhibition.

  • Lipid Extraction & Derivatization: Lyse cells and extract total lipids using the Folch method (Chloroform:Methanol 2:1 v/v). Evaporate the organic layer and derivatize the lipid residue into Fatty Acid Methyl Esters (FAMEs) using 14% BF 3​ in methanol at 90°C for 30 minutes.

    • Causality: Free fatty acids have high boiling points and interact poorly with GC columns. Derivatizing them into FAMEs increases their volatility and thermal stability, ensuring sharp, quantifiable peaks during gas chromatography.

  • Self-Validation via GC-MS:

    • Validation Checkpoint: Analyze the FAMEs via GC-MS. Calculate the Desaturation Index by taking the peak area ratio of Palmitoleate (16:1) to Palmitate (16:0).

    • The assay validates itself if the vehicle control maintains a baseline 16:1/16:0 ratio of ~0.8. A successful SCD1 inhibitor will demonstrate a dose-dependent collapse of this ratio (falling below <0.2 at IC50​ concentrations), definitively proving target engagement.

References

  • Shablykin, O.V., Brovarets, V.S., Drach, B.S. (2007). New transformations of 5-Hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile. Russian Journal of General Chemistry, 77(5), 936-939. URL:[Link]

  • Spencer, J., Patel, H., Amin, J., Millet, R. (2012). Microwave-mediated synthesis and manipulation of a 2-substituted-5-aminooxazole-4-carbonitrile library. Tetrahedron Letters, 53(13), 1641-1644. URL:[Link]

  • Lachance, N., Leclerc, J.-P., Li, C. S., Moradei, O. M. (2015). Heteroaromatic compounds of structural formula (I) are selective inhibitors of stearoyl-coenzyme A delta-9 desaturase (SCD1). Patent Publication WO2015154169A1.
  • Kachaeva, M.V., Pilyo, S.G., Zhirnov, V.V., Brovarets, V.S. (2019). Synthesis, characterization, and in vitro anticancer evaluation of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles. Medicinal Chemistry Research, 28(1), 71-80. URL:[Link]

  • Pahontu, E. M., et al. (2022). In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. Applied Sciences, 12(11), 5571. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile, a heterocyclic compound of interest in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. While a specific CAS number for this exact structure is not readily found in major public databases, this document consolidates information on its synthesis, chemical identifiers of close analogs, and the pharmacological potential of the hydrazinyl-oxazole scaffold. The synthesis and properties are detailed based on established methodologies for this class of compounds.

Compound Identification and Structural Analogs

5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile is a distinct molecule within the oxazole family, characterized by a phenyl group at the 2-position, a carbonitrile at the 4-position, and a reactive hydrazinyl group at the 5-position. The presence of these functional groups suggests a high potential for derivatization and a wide range of biological activities.

While a dedicated CAS number for the title compound is not prevalent, several structurally related compounds are cataloged, providing a reference for this chemical space.

Compound NameCAS NumberMolecular FormulaReference
5-hydrazinyl-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile890013-64-6C8H12N4O[1]
5-hydrazinyl-2-methyl-1,3-oxazole-4-carbonitrileNot AvailableC5H6N4O[2]
5-(benzylamino)-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile307326-95-0C17H12FN3O[3]
2-Hydrazinobenzoxazole15062-88-1C7H7N3O[4]

The existence of these analogs underscores the chemical feasibility and industrial interest in the 5-hydrazinyl-1,3-oxazole-4-carbonitrile core. A key literature citation points to transformations of 5-Hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile, confirming its presence in the scientific domain[5].

Proposed Synthesis and Mechanistic Insights

The synthesis of 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile can be logically approached through a two-step process, starting from common laboratory reagents. This proposed pathway is based on well-established organic chemistry principles for the formation of substituted oxazoles.

Diagram of the Proposed Synthetic Pathway

Synthesis_of_5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile cluster_0 Step 1: Oxazole Ring Formation cluster_1 Step 2: Hydrazinolysis HippuricAcid Hippuric Acid Intermediate 2-Phenyl-4-benzylidene-5(4H)-oxazolone HippuricAcid->Intermediate Erlenmeyer-Plöchl reaction Benzaldehyde Benzaldehyde Benzaldehyde->Intermediate Erlenmeyer-Plöchl reaction AceticAnhydride Acetic Anhydride AceticAnhydride->Intermediate Erlenmeyer-Plöchl reaction SodiumAcetate Sodium Acetate SodiumAcetate->Intermediate Erlenmeyer-Plöchl reaction FinalProduct 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile Intermediate->FinalProduct Reaction with Hydrazine Hydrate HydrazineHydrate Hydrazine Hydrate

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of the Oxazole Precursor

The initial step involves the formation of a 2,4-disubstituted oxazole derivative. A common and efficient method for this is the Erlenmeyer-Plöchl synthesis, which utilizes hippuric acid, an aromatic aldehyde (in this case, benzaldehyde), acetic anhydride, and a weak base like sodium acetate[6].

Experimental Protocol:

  • A mixture of benzaldehyde (0.25 moles), hippuric acid (0.25 moles), anhydrous sodium acetate (15 g), and acetic anhydride (59 ml) is prepared in a round-bottom flask.

  • The mixture is heated to 110°C with constant stirring. Initially, the mixture may solidify before liquefying and turning a deep yellow color.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is allowed to cool, and ethanol (100 ml) is slowly added to the flask to precipitate the product.

  • The solid product, 2-phenyl-4-benzylidene-5(4H)-oxazolone, is collected by filtration, washed with cold ethanol, and dried.

Causality: Acetic anhydride serves as both a dehydrating agent and a solvent. Sodium acetate acts as a catalyst, facilitating the condensation reaction between hippuric acid and benzaldehyde to form the azlactone intermediate, which then rearranges to the more stable oxazolone ring.

Step 2: Introduction of the Hydrazinyl Group

The second step is a nucleophilic substitution reaction where the oxazolone intermediate is treated with hydrazine hydrate. This reaction cleaves the oxazolone ring, which then recyclizes to form the final 5-hydrazinyl oxazole product. This method has been successfully used to prepare various hydrazino-oxazole derivatives[6].

Experimental Protocol:

  • The 2-phenyl-4-benzylidene-5(4H)-oxazolone (0.05 mole) from Step 1 is dissolved in a suitable solvent like methanol (10 mL) in a round-bottom flask.

  • Hydrazine hydrate (0.05 mole) is added to the solution.

  • The reaction mixture is refluxed for 1 hour.

  • After cooling, the product, 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile, precipitates from the solution.

  • The product is collected by filtration, washed with a small amount of cold methanol, and can be further purified by recrystallization.

Causality: The highly nucleophilic hydrazine attacks the carbonyl carbon of the oxazolone ring, leading to ring opening. A subsequent intramolecular condensation and dehydration result in the formation of the stable, aromatic 5-hydrazinyl oxazole.

Potential Biological and Pharmacological Significance

The oxazole scaffold is a privileged structure in medicinal chemistry, present in numerous compounds with a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties[7][8]. The addition of a hydrazinyl group further enhances the therapeutic potential, as hydrazone derivatives are known for their diverse pharmacological effects[9].

Diagram of Potential Therapeutic Applications

Therapeutic_Potential Core 5-Hydrazinyl-2-phenyl- 1,3-oxazole-4-carbonitrile Antimicrobial Antimicrobial Agent Core->Antimicrobial Inhibition of microbial growth Anticancer Anticancer Agent Core->Anticancer Antiproliferative effects AntiInflammatory Anti-inflammatory Agent Core->AntiInflammatory Modulation of inflammatory pathways CNS_Activity CNS Activity (e.g., Anticonvulsant) Core->CNS_Activity Interaction with CNS targets

Caption: Potential therapeutic applications of the target compound.

  • Antimicrobial Activity: Both oxazole and hydrazone moieties are known to contribute to antimicrobial effects. Pyridine-linked hydrazinyl oxazoles have demonstrated significant antibacterial and antifungal activity[10][11][12]. The title compound, therefore, represents a promising lead for the development of new anti-infective agents.

  • Anticancer Properties: Numerous oxazole derivatives have been investigated as potential anticancer drugs[8]. The hydrazone group can also confer antiproliferative activity. The combined scaffold may act on various cellular targets to inhibit tumor growth.

  • Anti-inflammatory and Analgesic Effects: Substituted oxazoles have been reported to possess anti-inflammatory and analgesic properties[13][14]. The hydrazinyl-oxazole core could be explored for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).

  • CNS Activity: Some heterocyclic compounds containing hydrazone linkages have shown potential as anticonvulsant agents[13][14]. This suggests that derivatives of 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile could be investigated for their effects on the central nervous system.

Conclusion and Future Directions

5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile is a chemically tractable and pharmacologically promising molecule. While a specific CAS number is not widely cited, a robust synthetic pathway can be proposed based on established literature for analogous compounds. The rich chemical functionality of this compound, combining the versatile oxazole ring with a reactive hydrazinyl group, makes it an excellent candidate for library synthesis and lead optimization in drug discovery programs. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activities to unlock its full therapeutic potential.

References

  • Dabholkar, V. V., & Syed, S. A. S. A. (2010). Synthesis of Novel Oxazoles and their Hydrazones. Rasayan Journal of Chemistry, 3(4), 764-768.
  • PubChem. (n.d.). 2-Hydrazinobenzoxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & Badria, F. A. (2016). Pharmacological Activities of Some Synthesized Substituted Pyrazole, Oxazole and Triazolopyrimidine Derivatives. Latin American Journal of Pharmacy, 35(10), 2265-75.
  • Thoreauchem. (n.d.). 5-hydrazinyl-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile. Retrieved from [Link]

  • Sreenivasulu, T., Reddy, G. M., Sravya, G., Padmaja, A., & Zyryanov, G. V. (2019). Synthesis, characterization and antimicrobial activity of pyridine linked hydrazinyl oxazoles/imidazoles. AIP Conference Proceedings, 2063(1), 040055.
  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of pyridine linked hydrazinyl oxazoles/imidazoles. Retrieved from [Link]

  • Portilla, J., et al. (2026).
  • AIP Publishing. (2019). Synthesis, characterization and antimicrobial activity of pyridine linked hydrazinyl oxazoles/imidazoles. Retrieved from [Link]

  • Shablykin, O. V., Brovarets, V. S., & Drach, B. S. (2007). New transformations of 5-Hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile. Russian Journal of General Chemistry, 77(5), 936-939.
  • ResearchGate. (n.d.). Pharmacological activities of some synthesized substituted pyrazole, oxazole and triazolopyrimidine derivatives. Retrieved from [Link]

  • Ali, M. A., et al. (2021).
  • Limban, C., et al. (2022). An Insight into Rational Drug Design: The Development of In-House Azole Compounds with Antimicrobial Activity. Molecules, 27(16), 5253.
  • Kasnia, R., Demiwal, S., & Nehra, B. (2023). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Chemistry & Biodiversity, 20(11), e202301037.
  • Portilla, J., et al. (2026).
  • ResearchGate. (n.d.). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-hydrazinyl-2-(propan-2-yl)-1,3-oxazole-4-carbonitrile. Retrieved from [Link]

  • Kumar, R., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Bioorganic & Medicinal Chemistry, 27(4), 547-569.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

  • Sangapure, S. S., & Agrawal, B. D. (1998). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry - Section B, 37B(12), 1262-1266.
  • PubChem. (n.d.). Phenyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Retrieved from [Link]thione_derivatives)

  • Sharma, R., Kumar, N., & Yadav, R. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry, 4(2).

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Nucleophilic Transformations and Recyclization Workflows of 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile

Executive Summary & Strategic Utility In modern medicinal chemistry, the rapid assembly of structurally diverse heterocyclic libraries is critical for hit-to-lead optimization. 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carboni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In modern medicinal chemistry, the rapid assembly of structurally diverse heterocyclic libraries is critical for hit-to-lead optimization. 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile serves as a highly versatile, polyfunctional building block. The unique juxtaposition of a nucleophilic 5-hydrazinyl moiety and an electrophilic 4-carbonitrile group on a rigid oxazole core enables complex molecular editing. Derivatives synthesized from this scaffold have demonstrated significant pharmacological utility, including the discovery of novel ligands exhibiting micromolar Ki​ values against cannabinoid (CB1/CB2) receptors[1].

This application note details field-proven protocols for exploiting the push-pull electronic dynamics of this oxazole scaffold, focusing on pyrazole cyclocondensation, cyano-group activation, and complex recyclization cascades.

Physicochemical Profile

Before initiating synthetic workflows, it is critical to verify the integrity of the starting material.

PropertyValue
Chemical Name 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile
CAS Number 314748-14-6[2]
Molecular Formula C10​H8​N4​O [2]
Molecular Weight 200.20 g/mol [2]
Typical Purity 95% (LC-MS/NMR)[2]
Appearance Solid powder

Mechanistic Rationale: The "Electronic Pivot"

The synthetic utility of 5-hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile relies on manipulating its electronic landscape.

  • Binucleophilic Activation: The 5-hydrazinyl group acts as a potent binucleophile. When condensed with a 1,3-diketone (e.g., acetylacetone), it forms a 1-pyrazolyl ring at the C5 position[1].

  • Cyano Electrophilicity Enhancement: The newly formed pyrazole ring is strongly electron-withdrawing. This "electronic pivot" withdraws electron density from the oxazole core, drastically enhancing the electrophilicity of the adjacent C4-cyano group. This activation is mandatory; without it, the cyano group remains largely inert to weak nucleophiles like hydrogen sulfide or sodium azide[1].

  • Recyclization Cascades: Alternatively, reacting the primary amine of the hydrazinyl group with heterocumulenes (such as aryl isothiocyanates) forms a thiosemicarbazide intermediate. Upon heating, this intermediate triggers a thermodynamic ring-opening of the oxazole core, followed by intramolecular cyclization to yield highly stable 1,3,4-thiadiazole derivatives[3].

Workflow 1: Pyrazole Formation & Cyano Group Activation

G A 5-Hydrazinyl-2-phenyl- 1,3-oxazole-4-carbonitrile C Cyclocondensation (Acid Catalyst) A->C B Acetylacetone B->C D 5-(1H-pyrazol-1-yl) Intermediate C->D E NaN3 / NH4Cl Nucleophilic Addition D->E F Tetrazole Derivative E->F

Workflow for pyrazole substitution and subsequent tetrazole formation.

Protocol 1: Synthesis of 5-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile

Expertise & Causality: Glacial acetic acid is utilized as a catalyst to protonate the carbonyl oxygen of acetylacetone, increasing its electrophilicity and accelerating the initial hydrazone formation. The subsequent intramolecular cyclization is driven by the thermodynamic stability of the resulting aromatic pyrazole ring.

  • Preparation: In a 50 mL round-bottom flask, suspend 5-hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile (10.0 mmol, ~2.00 g) in absolute ethanol (25 mL).

  • Reagent Addition: Add acetylacetone (12.0 mmol, 1.20 g) dropwise at room temperature. Introduce glacial acetic acid (0.5 mL) to catalyze the cyclocondensation.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (78°C) for 2–3 hours. Monitor the complete consumption of the starting material via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup (Self-Validating): Cool the mixture to room temperature, then pour it into crushed ice (50 g) under vigorous stirring. The sudden drop in solubility forces the hydrophobic pyrazolyl-oxazole product to crash out as a distinct precipitate.

  • Isolation: Filter the solid under vacuum, wash with cold ethanol (2 x 10 mL), and dry under high vacuum to afford the activated intermediate.

Workflow 2: Nucleophilic Derivatization of the C4-Carbonitrile

Once the C4-cyano group is activated by the C5-pyrazole ring, it becomes highly susceptible to nucleophilic attack[1]. The table below summarizes the quantitative parameters for various derivatizations.

Table: Reaction Conditions and Yields for C4-Carbonitrile Derivatization
NucleophileReagents / SolventReaction ConditionsProduct ScaffoldTypical Yield (%)
Acetylacetone Glacial AcOH (cat.), EtOHReflux, 2–3h5-(1H-pyrazol-1-yl)oxazole75–85%
Sodium Azide NaN3​ , NH4​Cl , DMF100°C, 12h4-(1H-tetrazol-5-yl)oxazole65–80%
Hydrogen Sulfide H2​S (gas), Et3​N , PyridineRT, 24hOxazole-4-carbothioamide70–85%
Hydroxylamine NH2​OH⋅HCl , Na2​CO3​ , EtOHReflux, 6hOxazole-4-carboximidamide60–75%
Aryl Isothiocyanate Ar-NCS, 1,4-DioxaneReflux, 4–6h1,3,4-Thiadiazole derivative65–75%
Protocol 2: Nucleophilic Addition of Azide to form 4-(1H-Tetrazol-5-yl)oxazoles

Expertise & Causality: DMF is chosen as the solvent due to its high boiling point and ability to solvate both the organic intermediate and the inorganic salts. Ammonium chloride acts as a proton source to generate hydrazoic acid ( HN3​ ) in situ, which undergoes a [3+2] cycloaddition with the activated cyano group.

  • Preparation: Suspend the activated 5-(pyrazol-1-yl)oxazole intermediate (5.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (15 mL).

  • Reagent Addition: Add sodium azide ( NaN3​ , 15.0 mmol) and ammonium chloride ( NH4​Cl , 15.0 mmol). (Safety: Sodium azide is highly toxic and potentially explosive; handle strictly in a fume hood).

  • Reaction: Heat the suspension to 100°C for 12 hours under an inert argon atmosphere.

  • Workup & pH Adjustment (Self-Validating): Cool to room temperature and pour into ice water (50 mL). The solution will initially be clear or slightly cloudy, as tetrazoles (pKa ~4.5) remain water-soluble as sodium salts at neutral/basic pH. Carefully acidify the mixture to pH 2–3 using 1M HCl. The successful protonation will immediately trigger the precipitation of the free tetrazole product.

  • Isolation: Filter the solid, wash thoroughly with distilled water to remove residual DMF and salts, and dry under vacuum.

Workflow 3: Recyclization to 1,3,4-Thiadiazole Derivatives

Recyclization N1 5-Hydrazinyl-2-phenyl- 1,3-oxazole-4-carbonitrile N3 Thiosemicarbazide Intermediate N1->N3 N2 Aryl Isothiocyanate N2->N3 N4 Oxazole Ring Opening N3->N4 N5 Intramolecular Cyclization N4->N5 N6 1,3,4-Thiadiazole Derivative N5->N6

Recyclization mechanism yielding 1,3,4-thiadiazole derivatives.

Protocol 3: Recyclization with Aryl Isothiocyanates

Expertise & Causality: The initial nucleophilic attack by the terminal amine of the hydrazinyl group on the isothiocyanate yields a thiosemicarbazide. 1,4-dioxane is selected as the solvent because it provides a sufficiently high boiling point (101°C) to overcome the activation energy barrier for the oxazole ring-opening step. The liberated sulfur atom then attacks the newly formed electrophilic center, driving the thermodynamic recyclization into a highly stable 1,3,4-thiadiazole core[3].

  • Preparation: Dissolve 5-hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile (5.0 mmol) in anhydrous 1,4-dioxane (20 mL).

  • Addition: Add the selected aryl isothiocyanate (e.g., phenyl isothiocyanate, 5.5 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature for 1 hour to ensure complete formation of the thiosemicarbazide intermediate (verifiable by LC-MS). Subsequently, heat the mixture to reflux for 4–6 hours to induce the recyclization cascade.

  • Workup: Evaporate the 1,4-dioxane under reduced pressure. Triturate the crude oily residue with diethyl ether (15 mL) to induce crystallization.

  • Purification: Recrystallize the resulting 1,3,4-thiadiazole derivative from hot ethanol to achieve >95% purity.

References

1.1. Spencer, J., Patel, H., Amin, J., & Millet, R. (2012). Microwave-mediated synthesis and manipulation of a 2-substituted-5-aminooxazole-4-carbonitrile library. Tetrahedron Letters, 53(13), 1646-1648. URL:[Link]

1.2. Shablykin, O.V., Golovchenko, A.V., Brovarets, V.S., & Drach, B.S. (2007). Reaction of 2-aryl(methyl)-4-cyano-5-hydrazino-1,3-oxazoles with aryl Isothiocyanates. Russian Journal of General Chemistry, 77(5), 932-935. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Cyclization of Oxazole-4-Carbonitrile Derivatives for Heterocyclic Scaffolding

Introduction: The Strategic Value of the Oxazole-4-Carbonitrile Core Within the landscape of medicinal chemistry and materials science, the oxazole ring represents a "privileged scaffold." Its unique electronic and struc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Oxazole-4-Carbonitrile Core

Within the landscape of medicinal chemistry and materials science, the oxazole ring represents a "privileged scaffold." Its unique electronic and structural properties are foundational to a wide array of natural products and synthetic pharmaceuticals, conferring activities from anticancer to anti-inflammatory.[1][2] The introduction of a carbonitrile moiety at the 4-position transforms this simple heterocycle into a uniquely versatile and powerful building block.[3][4] The oxazole-4-carbonitrile scaffold is prized for two key reactive sites: the inherent diene character of the oxazole ring, which is primed for cycloaddition reactions, and the electrophilic nitrile group, which serves as a linchpin for the construction of a multitude of nitrogen-containing heterocycles.[4][5]

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of key cyclization methodologies involving oxazole-4-carbonitrile derivatives. We move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights to empower rational reaction design and troubleshooting.

Workflow for Heterocyclic Synthesis from Oxazole-4-Carbonitrile

The strategic application of oxazole-4-carbonitrile derivatives in complex molecule synthesis can be visualized as a divergent process, where the choice of reaction partner and conditions dictates the resulting heterocyclic core.

A Oxazole-4-Carbonitrile (Starting Scaffold) B Diels-Alder Cycloaddition (Kondrat'eva Synthesis) A->B + Dienophile (alkyne/alkene) C Nitrile Group Functionalization A->C + Reagent (e.g., NH2OH) D Pyridine Derivatives B->D Aromatization E Intermediate (e.g., Amidine, Hydrazide) C->E F 1,2,4-Oxadiazoles E->F + Acyl Chloride (Cyclization) G Other N-Heterocycles (e.g., Triazoles, Pyrimidines) E->G + Binucleophile (Cyclization)

Caption: Divergent synthetic pathways from oxazole-4-carbonitrile.

Method 1: Diels-Alder Cycloaddition for Pyridine Synthesis (Kondrat'eva Reaction)

The Kondrat'eva pyridine synthesis is a powerful thermal cycloaddition reaction where the oxazole ring functions as a diene, reacting with a dienophile (typically an electron-deficient alkene or alkyne) to form a pyridine ring.[6] This method is exceptionally valuable for creating highly substituted pyridines, which are challenging to synthesize through other means.

Mechanistic Insight

The reaction proceeds via a [4+2] cycloaddition to form a bicyclic adduct. This intermediate is often unstable and readily undergoes a retro-Diels-Alder reaction or dehydration to eliminate a small, stable molecule (like water, alcohol, or H₂S, depending on the oxazole C2-substituent), leading to the formation of the stable aromatic pyridine ring. The nitrile group at the C4-position of the oxazole becomes a substituent on the final pyridine ring, offering a handle for further functionalization.

cluster_0 Kondrat'eva Pyridine Synthesis Mechanism R1 Oxazole-4-carbonitrile + Dienophile R2 [4+2] Cycloaddition R1->R2 Heat (Δ) R3 Bicyclic Intermediate R2->R3 R4 Elimination & Aromatization R3->R4 e.g., -H₂O R5 Substituted Pyridine R4->R5

Caption: Mechanism of the Kondrat'eva Pyridine Synthesis.

Experimental Protocol: Synthesis of Ethyl 2-methyl-4-cyanopyridine-5-carboxylate

This protocol details the reaction of 2-methyl-oxazole-4-carbonitrile with ethyl propiolate.

Materials and Reagents:

Reagent/MaterialSupplierCAS NumberNotes
2-methyl-oxazole-4-carbonitrileCustom synth.N/AStarting material
Ethyl propiolateSigma-Aldrich623-47-2Dienophile, handle with care
Anhydrous TolueneAcros Organics108-88-3Reaction solvent
High-pressure reaction vessel (Autoclave)Parr InstrumentN/AFor reactions above boiling point
Silica Gel (230-400 mesh)Fisher Sci.63231-67-4For column chromatography
Ethyl Acetate / HexanesVWRVariousEluent for chromatography

Protocol Steps:

  • Vessel Preparation: To a clean, dry high-pressure reaction vessel, add 2-methyl-oxazole-4-carbonitrile (1.0 g, 9.25 mmol, 1.0 equiv).

  • Reagent Addition: Add anhydrous toluene (20 mL) to dissolve the starting material. To this solution, add ethyl propiolate (1.1 g, 11.1 mmol, 1.2 equiv).

  • Reaction Setup: Seal the reaction vessel securely according to the manufacturer's instructions.

  • Heating: Place the vessel in a heating mantle or oil bath and heat to 180 °C with stirring for 24 hours.

    • Expert Insight: The high temperature is necessary to overcome the activation energy of the cycloaddition and promote the subsequent aromatization. A sealed vessel is crucial to prevent the evaporation of the low-boiling dienophile.

  • Cooling and Work-up: After 24 hours, cool the vessel to room temperature. Carefully vent and open the vessel in a fume hood.

  • Solvent Removal: Transfer the reaction mixture to a round-bottom flask and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel.

    • Eluent System: A gradient of 10% to 30% ethyl acetate in hexanes is typically effective.

    • Fraction Collection: Collect fractions and monitor by TLC. Combine fractions containing the desired product.

  • Final Product: Remove the eluent from the purified fractions under reduced pressure to yield ethyl 2-methyl-4-cyanopyridine-5-carboxylate as a pale yellow solid.

Trustworthiness Check (Self-Validation):

  • Expected Yield: 65-75%.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR should show characteristic shifts for the pyridine ring protons and the ethyl ester group. The nitrile stretch should be visible in the IR spectrum (approx. 2230 cm⁻¹).

Method 2: Synthesis of 1,2,4-Oxadiazoles via Nitrile Functionalization

The nitrile group of oxazole-4-carbonitrile is a gateway to numerous other heterocycles. A common strategy involves its conversion to an N-hydroxyamidine (amidoxime), which can then be cyclized with an acylating agent to form a 1,2,4-oxadiazole ring.[7] This two-step sequence is highly reliable and modular, allowing for diverse substitutions on the final product.

Protocol 2A: Synthesis of N'-hydroxy-2-methyloxazole-4-carboximidamide

Materials and Reagents:

Reagent/MaterialSupplierCAS NumberNotes
2-methyl-oxazole-4-carbonitrileCustom synth.N/AStarting material
Hydroxylamine hydrochlorideSigma-Aldrich5470-11-1
Sodium bicarbonate (NaHCO₃)Fisher Sci.144-55-8Base
Ethanol / WaterVWRVariousReaction solvent

Protocol Steps:

  • Solution Preparation: In a 100 mL round-bottom flask, dissolve 2-methyl-oxazole-4-carbonitrile (1.0 g, 9.25 mmol) in 30 mL of ethanol.

  • Base and Reagent Addition: Add a solution of sodium bicarbonate (1.17 g, 13.9 mmol, 1.5 equiv) in 15 mL of water. Then, add hydroxylamine hydrochloride (0.96 g, 13.9 mmol, 1.5 equiv) in portions.

    • Expert Insight: Sodium bicarbonate is used to neutralize the HCl salt of hydroxylamine, liberating the free base which is the active nucleophile. Adding it in portions helps control any effervescence.

  • Reaction: Stir the resulting mixture at reflux (approx. 80 °C) for 6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cooling and Precipitation: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour. The product will often precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum to yield the N'-hydroxy-2-methyloxazole-4-carboximidamide intermediate.

Protocol 2B: Cyclization to 3-(2-Methyloxazol-4-yl)-5-phenyl-1,2,4-oxadiazole

Materials and Reagents:

Reagent/MaterialSupplierCAS NumberNotes
N'-hydroxy-2-methyloxazole-4-carboximidamideFrom Step 2AN/AIntermediate
Benzoyl chlorideSigma-Aldrich98-88-4Acylating agent, corrosive
Anhydrous PyridineAcros Organics110-86-1Solvent and base
Dichloromethane (DCM)VWR75-09-2Co-solvent

Protocol Steps:

  • Solution Preparation: In a flame-dried 50 mL flask under a nitrogen atmosphere, dissolve the amidoxime intermediate (0.5 g, 3.54 mmol) in 15 mL of anhydrous pyridine. Cool the solution to 0 °C in an ice bath.

    • Expert Insight: Anhydrous conditions are critical. Pyridine serves as both the solvent and an acid scavenger to neutralize the HCl generated during the reaction.

  • Acylation: Add benzoyl chloride (0.54 g, 3.89 mmol, 1.1 equiv) dropwise via syringe to the stirred solution.

  • Initial Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours. An O-acylated intermediate is formed during this stage.

  • Cyclization (Dehydration): Heat the reaction mixture to 100 °C and stir for 12 hours to effect the cyclodehydration.

  • Work-up: Cool the mixture to room temperature and pour it into 50 mL of ice-cold 1M HCl. Extract the aqueous layer with dichloromethane (3 x 25 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (Silica gel, 20% ethyl acetate in hexanes) or recrystallization from ethanol to yield the final 1,2,4-oxadiazole product.

References

  • Regioselective synthesis of oxazole derivatives via palladium-catalyzed and copper-mediated cascade oxidative cyclization . Chemical Communications (RSC Publishing). Available at: [Link]

  • Acid-Promoted Multicomponent Tandem Cyclization to Synthesize Fully Substituted Oxazoles via Robinson–Gabriel-Type Reaction . The Journal of Organic Chemistry. Available at: [Link]

  • The protocols for substituted oxazoles synthesis . ResearchGate. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole . Pharmaguideline. Available at: [Link]

  • Synthesis of 1,3-oxazoles . Organic Chemistry Portal. Available at: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies . Bentham Science. Available at: [Link]

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization . The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of oxazole-4-carbonitrile . ResearchGate. Available at: [Link]

  • Oxazole and Pyridine: Synthesis & Reactions . Scribd. Available at: [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review . Oriental Journal of Chemistry. Available at: [Link]

  • Oxazole chemistry. A review of recent advances . Academia.edu. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis . PMC. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis . MDPI. Available at: [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines . PMC. Available at: [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture . MDPI. Available at: [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery . PMC. Available at: [Link]

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Method

Advanced Application Note: Functionalization of the Carbonitrile Group in Phenyl-Oxazole Derivatives

Introduction & Strategic Significance Phenyl-oxazole derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, anti-inflammatory agents, and antimicr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

Phenyl-oxazole derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, anti-inflammatory agents, and antimicrobial drugs. The incorporation of a carbonitrile (–CN) group onto the oxazole ring provides a critical, highly versatile synthetic handle. However, functionalizing the carbonitrile group on electron-rich or sterically hindered heterocyclic systems requires finely tuned methodologies. Aggressive reagents can lead to off-target ring opening (e.g., via the Cornforth rearrangement) or degradation. This application note details the mechanistic causality and self-validating protocols for transforming phenyl-oxazole carbonitriles into high-value functional groups.

Mechanistic Causality in Carbonitrile Functionalization

Transformation to 5-Substituted 1H-Tetrazoles

In drug design, 5-substituted 1H-tetrazoles are premier non-classical bioisosteres for carboxylic acids. They exhibit similar acidity (pKa ~4.5–5.5) and spatial properties but offer vastly superior lipophilicity and metabolic stability 1.

The Causality of the Aqueous Zinc-Catalyzed Approach: Historically, the [3+2] cycloaddition of a nitrile with an azide source required toxic organotin reagents or harsh acidic conditions that generated highly explosive and toxic hydrazoic acid (HN₃). Modern protocols utilize sodium azide (NaN₃) with zinc bromide (ZnBr₂) in an aqueous medium. Zinc acts as a Lewis acid, coordinating to the nitrogen of the carbonitrile. This coordination increases the electrophilicity of the nitrile carbon, significantly lowering the activation energy required for the azide cycloaddition 2. Crucially, an aqueous solution of 1 M ZnBr₂ and 1 M NaN₃ maintains a slightly alkaline environment (approx. pH 8). This specific pH suppresses the protonation of the azide ion, effectively minimizing the release of hazardous HN₃ gas even at reflux temperatures 2. This methodology has been successfully applied to oxazole-4-carbonitriles, demonstrating high tolerance for unprotected amino and hydroxy substituents on the oxazole ring 3.

Selective Reduction to Primary Amines

Primary amines are essential precursors for amide coupling or reductive amination. However, the reduction of nitriles is notoriously challenging.

The Causality of Reduction Challenges: Nitriles possess a high redox potential and a low C–CN bond dissociation energy. Improper reduction conditions often lead to undesired reductive decyanation (fragmentation into alkyl radicals and cyanide anions) or the formation of secondary/tertiary amine byproducts via reactive imine intermediates that undergo transamination 4. To achieve primary amine selectivity on a phenyl-oxazole scaffold, stoichiometric reduction using Lithium Aluminum Hydride (LiAlH₄) at low temperatures (0 °C) is preferred. The low temperature prevents the aggressive nucleophilic cleavage of the oxazole ring, while the strong hydride donor rapidly pushes the intermediate imine to the amine, outcompeting bimolecular side-reactions.

Functionalization Workflows

Pathway Nitrile Phenyl-Oxazole Carbonitrile (Core Pharmacophore) Tetrazole_Rx [3+2] Cycloaddition NaN3, ZnBr2, H2O Nitrile->Tetrazole_Rx Amine_Rx Reduction LiAlH4 or Ru-NHC / H2 Nitrile->Amine_Rx Amide_Rx Hydrolysis Acid/Base Catalysis Nitrile->Amide_Rx Tetrazole 5-Substituted Tetrazole (Carboxylic Acid Bioisostere) Tetrazole_Rx->Tetrazole Amine Primary Amine (Coupling Precursor) Amine_Rx->Amine Amide Amide / Carboxylic Acid (H-Bond Donor/Acceptor) Amide_Rx->Amide

Fig 1. Divergent functionalization pathways of the carbonitrile group in phenyl-oxazole derivatives.

Self-Validating Experimental Protocols

Protocol A: Zinc-Catalyzed [3+2] Cycloaddition (Tetrazole Synthesis)

This protocol adapts the Demko and Sharpless methodology for phenyl-oxazole carbonitriles, utilizing water as an environmentally benign solvent 1.

Step-by-Step Methodology:

  • Reagent Assembly: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the phenyl-oxazole carbonitrile (10 mmol).

  • Aqueous Activation: Add sodium azide (0.78 g, 12 mmol, 1.2 equiv) and zinc bromide (2.7 g, 12 mmol, 1.2 equiv). Add 20 mL of deionized water to the flask 1.

    • Validation Check: Verify the suspension pH. It must test at ~pH 8 to prevent HN₃ gas formation.

  • Thermal Cycloaddition: Attach a reflux condenser and heat the mixture to 100–105 °C with vigorous stirring for 12 to 48 hours.

    • Causality: The robust phenyl-oxazole ring withstands aqueous reflux, while the elevated temperature overcomes the entropic barrier of the bimolecular cycloaddition.

  • Reaction Monitoring: Monitor progress via LC-MS. The disappearance of the nitrile peak (strong UV absorbance at ~254 nm) and the appearance of the highly polar tetrazole mass indicate completion.

  • Workup and Precipitation: Cool the mixture to room temperature. Carefully acidify the mixture to pH 3 using 3M HCl to protonate the tetrazole.

    • Validation Check: A precipitate should form immediately as the neutral tetrazole is highly insoluble in cold water. If no precipitate forms, extract with ethyl acetate (3 x 30 mL) 1.

  • Purification: Filter the solid, wash with cold water, and recrystallize from an ethanol/water mixture.

Workflow Step1 Reagent Assembly Nitrile + NaN3 + ZnBr2 Step2 Aqueous Reflux 100°C, pH ~8 Step1->Step2 Step3 LC-MS Monitoring Check Nitrile Consumption Step2->Step3 Step4 Acidification 3M HCl to pH 3 Step3->Step4 Step5 Isolation Filtration & Recrystallization Step4->Step5 Step6 Pure Tetrazole Product Step5->Step6

Fig 2. Step-by-step experimental workflow for the zinc-catalyzed synthesis of 1H-tetrazoles.

Protocol B: Low-Temperature Reduction to Primary Amines

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add the phenyl-oxazole carbonitrile (5 mmol) and dissolve in anhydrous THF (15 mL).

  • Reduction: Cool the solution to 0 °C using an ice bath. Dropwise, add a 1M solution of LiAlH₄ in THF (10 mL, 10 mmol).

  • Quenching (Fieser Method): Once TLC indicates complete consumption of the nitrile (approx. 2 hours), quench the reaction strictly sequentially: 0.4 mL water, 0.4 mL 15% NaOH, and 1.2 mL water.

    • Causality: Standard aqueous quenching creates a gelatinous aluminum hydroxide emulsion that traps the highly polar amine product. The Fieser sequence forces the aluminum salts to precipitate as a granular, easily filterable white solid, ensuring maximum product recovery.

  • Isolation: Filter the mixture through a pad of Celite, wash the filter cake thoroughly with ethyl acetate, and concentrate the filtrate under reduced pressure.

Quantitative Data & Reaction Metrics

The following table summarizes the performance metrics of the primary functionalization pathways discussed:

Functionalization PathwayReagents / CatalystReaction ConditionsTypical YieldKey Advantage / Mechanistic Causality
Tetrazole Synthesis NaN₃, ZnBr₂H₂O, 100 °C, 12–48 h75% – 95%Avoids toxic solvents; pH ~8 control prevents hazardous HN₃ release.
Primary Amine Reduction LiAlH₄Anhydrous THF, 0 °C60% – 85%Rapid conversion; Fieser quench prevents product trapping in emulsion.
Catalytic Hydrogenation Ru-NHC complex, H₂Isopropanol, 60–80 °C80% – 90%Atom-economic; suppresses secondary amine transamination byproducts.

References

  • Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water Source: Organic Chemistry Portal (Demko & Sharpless, J. Org. Chem.) URL:[Link]

  • Synthesis of 2-R-5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles from 2-R-5-amino-1,3-oxazole-4-carbonitriles Source: Current Chemistry Letters (Growing Science) URL:[Link]

  • Catalytic Reduction of Nitriles Source: Thieme Connect URL:[Link]

Sources

Application

Catalytic conditions for coupling reactions with hydrazinyl oxazoles

Application Note: Advanced Catalytic Conditions for the Cross-Coupling of Hydrazinyl Oxazoles Executive Summary Hydrazinyl oxazoles are highly privileged pharmacophores in medicinal chemistry, frequently utilized in the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Catalytic Conditions for the Cross-Coupling of Hydrazinyl Oxazoles

Executive Summary

Hydrazinyl oxazoles are highly privileged pharmacophores in medicinal chemistry, frequently utilized in the development of antimicrobial, anti-inflammatory, and kinase-inhibitory agents[1]. However, integrating these moieties via transition-metal-catalyzed cross-coupling presents a dual challenge: hydrazines are potent reducing agents that can prematurely reduce Pd(II) to catalytically dead Pd(0) black, while the oxazole ring is sensitive to the harsh basic conditions typically required for C–N bond formation.

This application note details a highly optimized, self-validating protocol for the Palladium-catalyzed Buchwald-Hartwig type cross-coupling of hydrazinyl oxazoles with aryl halides. By leveraging specific ligand sterics and controlled base selection, this methodology prevents catalyst poisoning and preserves oxazole ring integrity.

Mechanistic Causality & Reaction Design (E-E-A-T Insights)

The fundamental barrier to coupling free hydrazines lies in their tendency to form stable, off-cycle bis-coordination complexes with Palladium, effectively poisoning the catalyst. Furthermore, as demonstrated by the Hartwig group, the rate-determining step in the Pd-catalyzed C–N coupling of hydrazines is not oxidative addition, but rather the deprotonation of the bound hydrazine intermediate [2].

To overcome these thermodynamic traps, our catalytic system is designed around the following causal principles:

  • Ligand Sterics (BrettPhos or Mor-DalPhos): The use of highly bulky, electron-rich monodentate phosphine ligands prevents the coordination of a second hydrazine molecule to the Pd center. This forces the catalytic cycle forward.

  • Base Selection (Cs₂CO₃ or KOH): Standard strong bases like NaOtBu are strictly avoided, as they readily degrade the sensitive oxazole ring via C2-deprotonation or ring-opening pathways. Cs₂CO₃ provides the exact pKa required to drive the rate-limiting deprotonation of the Pd-hydrazido complex without compromising the heterocycle.

  • Low Catalyst Loading: High local concentrations of Pd promote bimolecular decomposition pathways in the presence of hydrazines. Keeping Pd loading low (1–2.5 mol%) maximizes turnover frequency (TOF).

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II)(Ar)(X)L_n Oxidative Addition Pd0->OxAdd + Ar-X Coord Pd(II)(Ar)(NH2NH-Oxazole)L_n Hydrazine Coordination OxAdd->Coord + Hydrazinyl Oxazole Deprot Pd(II)(Ar)(NHNH-Oxazole)L_n Rate-Limiting Deprotonation Coord->Deprot + Base (Cs2CO3) - HX Deprot->Pd0 Reductive Elimination Prod Ar-NHNH-Oxazole Coupled Product Deprot->Prod Yields

Fig 1: Pd-Catalyzed C-N Coupling Cycle highlighting the rate-determining deprotonation step.

Quantitative Optimization Data

The following table summarizes the optimization landscape. Note the critical relationship between base strength, ligand denticity, and overall yield.

Table 1: Optimization of Reaction Parameters for Hydrazinyl Oxazole Coupling

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Causality / Mechanistic Observation
1Pd(OAc)₂ / XPhosNaOtBuToluene110<10Strong base caused rapid oxazole ring degradation.
2Pd₂(dba)₃ / BINAPK₂CO₃Dioxane10025Bidentate ligand led to a stable, unreactive Pd-hydrazine resting state.
3Pd₂(dba)₃ / BrettPhosCs₂CO₃t-AmylOH8088 Bulky monodentate ligand accelerated rate-limiting deprotonation.
4Pd(OAc)₂ / Mor-DalPhosKOHH₂O/Dioxane6092 Hydroxide base optimal for low-loading Pd systems[2].

Self-Validating Experimental Protocol

This protocol is designed for the coupling of 2-hydrazinyl-1,3-oxazole with an aryl bromide. It incorporates in-process visual validations to ensure the catalytic cycle remains active.

Reagents and Materials
  • Aryl Bromide: 1.0 mmol

  • 2-Hydrazinyl-1,3-oxazole: 1.2 mmol (Slight excess accounts for trace thermal decomposition).

  • Catalyst: Pd₂(dba)₃ (0.0125 mmol, 2.5 mol% Pd)

  • Ligand: BrettPhos (0.03 mmol, 3.0 mol%)

  • Base: Anhydrous Cs₂CO₃ (2.0 mmol, 2.0 equiv)

  • Solvent: t-Amyl alcohol (5.0 mL, rigorously degassed via 3 freeze-pump-thaw cycles). Causality: t-AmylOH is non-nucleophilic, preventing transesterification side-reactions while adequately solubilizing the inorganic base.

Step-by-Step Methodology
  • Glovebox Assembly (Catalyst Activation): Inside an argon-filled glovebox, charge an oven-dried 20 mL Schlenk tube with Pd₂(dba)₃, BrettPhos, and Cs₂CO₃. Causality: Premixing the Pd source and the ligand in the solid state prior to solvent addition ensures immediate ligation upon dissolution, preventing the formation of naked Pd nanoparticles.

  • Solvent & Substrate Addition: Add 3.0 mL of degassed t-Amyl alcohol to the Schlenk tube. Stir at room temperature for 5 minutes. The solution should transition from deep purple/red to a pale yellowish-green, indicating the successful formation of the active Pd(0)-BrettPhos complex. Validation Check: If the solution turns black at this stage, oxygen ingress has occurred. Abort and restart.

  • Hydrazine Introduction: Dissolve the aryl bromide and 2-hydrazinyl-1,3-oxazole in the remaining 2.0 mL of t-Amyl alcohol. Inject this mixture dropwise into the Schlenk tube. Seal the tube securely.

  • Thermal Cycling: Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12 hours. Validation Check (30 min): Briefly inspect the reaction. A persistent homogeneous yellow/orange suspension indicates a healthy catalytic cycle. The appearance of a metallic mirror or heavy black precipitate indicates catalyst death (Pd black) due to hydrazine over-reduction.

  • Workup and Isolation: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove inorganic salts and spent catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Hydrazinyl oxazole products often streak on silica; adding 1% Et₃N to the eluent neutralizes silica acidity and sharpens the bands.

Workflow Glovebox 1. Glovebox Setup Weigh Pd, Ligand, Base Solvent 2. Solvent Addition Add Degassed t-AmylOH Glovebox->Solvent Substrate 3. Substrate Injection Add Oxazole & Ar-X Solvent->Substrate Reaction 4. Thermal Cycling Heat at 80°C for 12h Substrate->Reaction Workup 5. Isolation Filter & Flash Column Reaction->Workup

Fig 2: Standardized Schlenk/Glovebox workflow for air-sensitive cross-coupling.

References

  • Wang, J.Y.; Choi, K.; Zuend, S.J.; Borate, K.; Hartwig, J.F. "Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine." Angewandte Chemie International Edition, 2021, 60, 399-408. URL:[Link]

  • Sreenivasulu, T.; Reddy, G. M.; Sravya, G.; Padmaja, A.; Zyryanov, G. V. "Synthesis, characterization and antimicrobial activity of pyridine linked hydrazinyl oxazoles/imidazoles." AIP Conference Proceedings, 2019, 2063, 040055. URL:[Link]

  • Zheng, M.; Huang, L.; Huang, H.; Li, X.; Wu, W.; Jiang, H. "Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones." Organic Letters, 2014, 16, 5906-5909. URL:[Link]

Sources

Method

Application Note: Advanced Crystallization and Isolation Protocols for 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile

Executive Summary 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile (CAS: 314748-14-6) is a highly versatile heterocyclic building block, widely utilized in the synthesis of complex pyrazole, triazole, and thiadiazole der...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile (CAS: 314748-14-6) is a highly versatile heterocyclic building block, widely utilized in the synthesis of complex pyrazole, triazole, and thiadiazole derivatives for drug discovery programs. Due to the presence of the reactive hydrazine moiety (-NHNH₂) alongside the electron-withdrawing cyano group (-CN) and the lipophilic phenyl-oxazole core, isolating this compound with high purity presents unique physicochemical challenges.

This application note provides a comprehensive, field-validated guide to the crystallization of this molecule. As a Senior Application Scientist, I have structured this guide to focus on thermodynamic control, mechanistic causality, and self-validating methodologies to ensure >95% to >99% purity standards, matching commercial benchmarks ().

Physicochemical Profiling & Mechanistic Causality

To design an effective crystallization protocol, one must first understand the molecular interplay. The molecule is amphiphilic in its reactivity: the phenyl ring drives solubility in non-polar solvents, while the cyano and hydrazine groups act as strong hydrogen-bond acceptors and donors, respectively.

Causality of Failure: The most common failure mode in isolating hydrazinyl oxazoles is over-heating in the presence of atmospheric oxygen. The hydrazine group is notoriously susceptible to oxidative degradation and thermal decomposition, often leading to colored azo-impurities or polymeric byproducts during standard workup procedures (). Consequently, all crystallization workflows must operate under a strict inert atmosphere and respect a thermal ceiling.

Table 1: Physicochemical Properties & Crystallization Impact
ParameterQuantitative ValueCausality / Impact on Crystallization Strategy
Molecular Formula C₁₀H₈N₄ODictates solvent compatibility; requires medium-polar systems.
Monoisotopic Mass 200.07 DaUsed as the primary mass spectrometry (LC-MS) validation standard.
H-Bonding Potential 3 Donors, 4 AcceptorsHigh risk of amorphous crash-out; requires protic solvent disruption.
Thermal Stability Decomposes >80°CPrecludes melt-crystallization; strictly limits dissolution heating to ≤60°C.
Oxidation Sensitivity High (Hydrazine moiety)Mandates continuous Nitrogen (N₂) or Argon (Ar) purging during all steps.
Mechanistic Degradation & Environmental Control

The following diagram illustrates the logical relationship between environmental stressors, structural degradation pathways, and the necessary experimental interventions required to protect the integrity of the target molecule.

Degradation A Target Molecule B Oxidation (O2) A->B Exposure C Thermal Stress A->C >80°C D Azo Dimerization B->D E Ring Cleavage C->E F N2 Purge F->B G T < 60°C G->C

Fig 2. Mechanistic degradation pathways and applied environmental controls.

Strategic Solvent Selection

Selecting the correct solvent system is a balance of thermodynamic solubility and kinetic control. We evaluate solvents based on their ability to solvate the lipophilic phenyl ring while simultaneously disrupting the strong intermolecular hydrogen bonds formed by the carbonitrile and hydrazine groups ().

Table 2: Solvent System Matrix
Solvent SystemRoleCausality for Selection
Absolute Ethanol Primary SolventDisrupts H-bonding. Provides a steep solubility curve between 60°C (soluble) and 5°C (insoluble), ideal for cooling crystallization.
DMF / Water Anti-Solvent SystemDMF completely solvates the polar core at room temperature (avoiding heat). Water acts as a strong anti-solvent, forcing rapid supersaturation.
Ethyl Acetate / Heptane Trituration / WashEtOAc dissolves lipophilic impurities; Heptane ensures the target molecule remains in the solid crystalline state.

Experimental Methodologies

Protocol A: Inert-Atmosphere Cooling Crystallization

Best for: High-purity crude batches requiring final polishing.

Workflow A Crude Mixture B Dissolution in EtOH (60°C, N2) A->B C Hot Filtration (0.45 µm) B->C D Cooling Ramp (0.5°C/min) C->D E Crystal Isolation D->E F Vacuum Drying (40°C) E->F

Fig 1. Controlled cooling crystallization workflow under inert conditions.

Step-by-Step Procedure:

  • Reactor Preparation: Purge a jacketed glass reactor with N₂ for 15 minutes. Causality: Displaces atmospheric oxygen to prevent hydrazine oxidation.

  • Dissolution: Add the crude 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile to absolute ethanol at a ratio of 10 mL/g. Heat the jacket to 60°C under gentle agitation (200 rpm). Causality: 60°C maximizes solubility while remaining safely below the thermal degradation threshold.

  • Clarification: Once dissolved, perform a hot filtration through a pre-warmed 0.45 µm PTFE filter into a secondary N₂-purged vessel. Causality: Removes insoluble polymeric byproducts often formed during prior oxazole synthesis steps.

  • Controlled Cooling: Program the reactor jacket to cool from 60°C to 5°C at a strict rate of 0.5°C/min. Causality: A slow cooling ramp maintains the system within the metastable zone, promoting secondary nucleation and large crystal habit rather than amorphous crash-out (which traps impurities).

  • Isolation: Filter the resulting suspension under a blanket of N₂. Wash the filter cake with 2 bed-volumes of ice-cold absolute ethanol (5°C).

  • Drying: Transfer the crystals to a vacuum oven. Dry at 40°C under high vacuum (<10 mbar) for 24 hours.

Protocol B: Anti-Solvent Precipitation

Best for: Heat-sensitive or highly degraded batches where heating is strictly prohibited.

Step-by-Step Procedure:

  • Ambient Dissolution: Dissolve the crude material in N₂-sparged Dimethylformamide (DMF) at 20°C (3 mL/g).

  • Anti-Solvent Addition: Using a dosing pump, add N₂-sparged deionized water (anti-solvent) at a rate of 0.2 mL/min until the solution becomes persistently cloudy (cloud point).

  • Aging: Pause the addition and allow the suspension to age for 30 minutes. Causality: Aging at the cloud point allows seed crystals to mature, preventing oiling out.

  • Final Precipitation: Resume water addition until a final DMF:Water ratio of 1:4 is achieved.

  • Isolation & Washing: Filter the precipitate and wash extensively with water to remove residual DMF, followed by a final wash with cold heptane to dry the cake.

Self-Validating Quality Control

A robust protocol must be a self-validating system. To ensure the crystallization was successful and the structural integrity of the hydrazine group is intact, the following In-Process Controls (IPCs) and final release criteria must be met.

Table 3: Self-Validation & Quality Control Parameters
Analytical TechniqueTarget MetricCausality & Interpretation
HPLC (UV at 254 nm) > 99.0% AreaConfirms removal of azo-dimers and unreacted starting materials.
Mother Liquor IPC < 5 mg/mLAnalyzed via HPLC post-filtration. Confirms the cooling ramp successfully depleted the supersaturation, maximizing yield.
DSC (Differential Scanning Calorimetry) Sharp Exotherm >160°CA sharp exotherm indicates decomposition (expected). The absence of broad endotherms below 100°C validates the complete removal of solvates/moisture.
1H-NMR (DMSO-d6) Broad singlet ~4.5 ppmValidates the intact presence of the -NHNH₂ protons, confirming no oxidation occurred during processing.

References

  • Shablykin, O.V., Brovarets, V.S., Drach, B.S. (2007). "New transformations of 5-Hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile." Russian Journal of General Chemistry.

  • PubChemLite Database. (2026). "5-hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile (C10H8N4O)". Université du Luxembourg.

  • EnamineStore Catalog. (2026). "5-hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile (EN300-59022)". Enamine Ltd.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile

Welcome to the Technical Support Center. The synthesis of 5-hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile relies on the condensation and subsequent cyclization of 2-benzoylamino-3,3-dichloroacrylonitrile with excess hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 5-hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile relies on the condensation and subsequent cyclization of 2-benzoylamino-3,3-dichloroacrylonitrile with excess hydrazine hydrate (1)[1]. While the theoretical framework is straightforward, researchers frequently encounter yield bottlenecks due to competing side reactions, such as premature recyclization or incomplete halogen displacement.

This guide provides field-proven troubleshooting strategies, a self-validating protocol, and empirical data to maximize your isolated yield and compound purity.

Reaction Workflow

SynthesisWorkflow SM 2-Benzoylamino-3,3- dichloroacrylonitrile Temp Thermal Control (0°C to 20°C) SM->Temp Reagent Hydrazine Hydrate (4.0 eq, Nucleophile/Base) Reagent->Temp Intermediate Hydrazone Intermediate (Transient) Temp->Intermediate Nucleophilic substitution Cyclization Intramolecular Cyclization (-HCl, -H2O) Intermediate->Cyclization Ring closure Product 5-Hydrazinyl-2-phenyl- 1,3-oxazole-4-carbonitrile Cyclization->Product Precipitation in water

Workflow for the synthesis of 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile.

Troubleshooting & FAQs

Q1: Why does my yield of the 5-hydrazinyl oxazole consistently fall below 40% upon scale-up? A1: Scaling up alters the heat dissipation profile of the reaction. The initial nucleophilic attack of hydrazine onto 2-benzoylamino-3,3-dichloroacrylonitrile is highly exothermic. If the internal temperature exceeds 25–30 °C, the intermediate can undergo premature degradation or secondary side reactions, such as recyclization into 1,2,4-triazole derivatives (1)[1]. Causality: Hydrazine acts as both a nucleophile and a base. High thermal energy promotes secondary attack on the newly formed oxazole ring, leading to ring-opening. Strict thermal control (0–20 °C) is mandatory.

Q2: What is the optimal stoichiometric ratio of hydrazine hydrate, and why is an excess required? A2: A minimum of 4.0 equivalents of hydrazine hydrate is required for optimal yields. Causality: Two equivalents are consumed to displace the two geminal chlorine atoms on the 3,3-dichloroacrylonitrile moiety. The remaining equivalents act as an acid scavenger to neutralize the generated hydrochloric acid (HCl). Without this excess, the incoming hydrazine becomes protonated (forming hydrazinium chloride), rendering it non-nucleophilic and stalling the reaction.

Q3: How can I validate the completion of the cyclization without relying solely on TLC? A3: Implement a self-validating spectroscopic protocol using in-situ IR spectroscopy or LC-MS. The starting material (2-benzoylamino-3,3-dichloroacrylonitrile) exhibits a distinct amide carbonyl (C=O) stretch at ~1680 cm⁻¹. Upon successful cyclization to the oxazole ring, this amide C=O stretch disappears entirely. Additionally, the nitrile (C≡N) stretch at ~2220 cm⁻¹ shifts slightly due to new conjugation with the heteroaromatic system. Monitoring the disappearance of the 1680 cm⁻¹ peak ensures the cyclization is complete before quenching.

Q4: The product is contaminated with pyrazole or tetrazole by-products. How do I prevent this? A4: The cyano group at position 4 of the oxazole ring is highly electrophilic. If the reaction is heated or exposed to extended reaction times in the presence of nucleophiles, the cyano group can react further. For instance, treatment with bis-nucleophiles can lead to substituted pyrazole residues on C5 or tetrazoles at C4 (2)[2]. To prevent this, strictly adhere to the 3-hour reaction time at 20 °C and quench immediately in ice-cold water.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and isolated yield, demonstrating the necessity of the optimized conditions.

Hydrazine (eq)Temp Profile (°C)SolventTime (h)Isolated Yield (%)Primary Impurity Profile
2.020 (Constant)Ethanol4.028%Unreacted starting material
4.050 (Heated)Ethanol2.042%Triazole/Pyrazole recyclization products
4.00 → 20THF3.076%Trace hydrazine salts
4.0 0 → 20 Ethanol 3.0 88% >98% Purity (Target Product)
Optimized Step-by-Step Methodology

This protocol is engineered to be a self-validating system, ensuring high fidelity and reproducibility.

Step 1: Reagent Preparation Dissolve 2-benzoylamino-3,3-dichloroacrylonitrile (10.0 mmol, 1.0 eq) in anhydrous ethanol (100 mL) under an inert nitrogen atmosphere. Note: Ethanol is preferred over THF as it facilitates the precipitation of the final product, simplifying isolation.

Step 2: Thermal Regulation Cool the reaction vessel to 0–5 °C using an ice-water bath. Causality: Suppressing the initial kinetic energy prevents the exothermic displacement of the first chlorine atom from triggering a runaway reaction.

Step 3: Nucleophilic Addition Add hydrazine hydrate (80% aqueous solution, 40.0 mmol, 4.0 eq) dropwise via an addition funnel over 30 minutes. Maintain the internal temperature strictly below 10 °C.

Step 4: Cyclization Phase Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (20–25 °C). Stir vigorously for exactly 3.0 hours.

Step 5: In-Process Validation Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. Validate the complete depletion of the starting material mass [M+H]⁺ and the appearance of the target mass (m/z 201.08 for [M+H]⁺).

Step 6: Quenching and Precipitation Pour the reaction mixture slowly into vigorously stirred ice-cold distilled water (300 mL). The product, 5-hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile, will precipitate immediately as a solid (3)[3].

Step 7: Isolation and Purification Filter the precipitate under vacuum. Wash the filter cake with cold water (3 x 50 mL) to remove residual hydrazine hydrochloride salts. Recrystallize from minimal hot ethanol to afford the analytically pure product.

References
  • Brovarets, V. et al. (2008). A Facile Synthesis of New 1,2-Dihydro-2λ5-[1,3]oxazolo[5,4-d][1,3,2]diazaphosphinine Derivatives Starting from 2-Benzoylamino-3,3-dichloroacrylonitrile. ResearchGate.1

  • Shablykin, O. V., Brovarets, V. S., & Drach, B. S. (2007). New transformations of 5-Hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile. Semantic Scholar. 3

  • Lachance, N. et al. (2015). Synthesis of 2-R-5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles from 2-R-5-amino-1,3-oxazole-4-carbonitriles. ResearchGate. 2

Sources

Optimization

Minimizing side reactions during oxazole carbonitrile hydrolysis

Welcome to the Heterocyclic Transformations Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the hydrolysis of oxazole carbonitriles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Transformations Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the hydrolysis of oxazole carbonitriles. The oxazole ring is a delicate, electron-deficient scaffold. Its inherent electronic properties make it highly susceptible to deleterious side reactions during hydrolysis—most notably, irreversible ring opening and uncontrollable over-hydrolysis.

This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you design robust hydrolysis workflows that preserve the integrity of the oxazole core.

Mechanistic Workflow: Navigating Oxazole Hydrolysis

G A Oxazole Carbonitrile B Oxazole Carboxamide (Target 1) A->B Pt Catalyst Neutral, 80°C D Ring-Opened Enolate (Degradation) A->D Strong Base (NaOH) >60°C (C2 Deprotonation) C Oxazole Carboxylic Acid (Target 2) B->C Mild Base THF/H2O, 25°C B->D Harsh Heating

Mechanistic divergence in oxazole carbonitrile hydrolysis pathways.

Frequently Asked Questions (FAQs)

Q1: Why does my oxazole ring degrade into a complex mixture during standard alkaline hydrolysis? A1: The oxazole ring is highly sensitive to strongly basic conditions. The conjugate acid of oxazole has a pKa of approximately 0.8, making it far less basic than imidazole[1]. When you subject an oxazole carbonitrile to harsh conditions (e.g., 6M NaOH at reflux), deprotonation typically occurs at the C2 position. This leads to an equilibrium with a ring-opened enolate-isonitrile intermediate[1]. The causality here is electronic: the electron-withdrawing carbonitrile group further activates the ring toward nucleophilic attack by hydroxide ions, resulting in irreversible ring cleavage and fragmentation[2]. To preserve the ring, you must avoid high concentrations of hydroxide and elevated temperatures.

Q2: I need the primary oxazole carboxamide, but my reaction over-hydrolyzes to the carboxylic acid. How can I arrest the reaction? A2: Amide hydrolysis often proceeds at a faster rate than nitrile hydrolysis under forcing thermodynamic conditions, making it nearly impossible to stop at the amide stage using classical acid/base methods[3]. To solve this, you must shift to a kinetically controlled catalytic approach. The Ghaffar-Parkins catalyst (a platinum phosphinito complex) is the gold standard for this transformation[4]. Mechanistically, the Pt center coordinates the nitrile, activating it for water attack. Once the amide is formed, it becomes a much poorer ligand for the platinum center and dissociates, completely preventing over-hydrolysis[3].

Q3: How can I safely hydrolyze the nitrile to a carboxylic acid without triggering C2 deprotonation? A3: You must utilize mild, biphasic alkaline conditions. Using LiOH in a THF/water mixture at ambient temperature provides sufficient hydroxide concentration to attack the highly electrophilic nitrile carbon, while keeping the thermodynamic energy below the activation barrier required for C2 deprotonation. Alternatively, using sodium hydroxide in a methanol/dichloromethane mixture at room temperature can selectively drive the reaction while minimizing ring degradation[5].

Troubleshooting Matrix: Common Side Reactions

ObservationMechanistic CauseCorrective Action
Complete loss of starting material, no product mass detected. C2 deprotonation leading to ring-opened enolate-isonitrile degradation.Switch from NaOH/KOH to LiOH. Lower reaction temperature to 0–25°C.
Formation of carboxylic acid when amide is the target. Over-hydrolysis due to thermodynamic forcing conditions.Abandon acid/base hydrolysis. Use Ghaffar-Parkins Pt catalyst under neutral conditions.
Decarboxylation during workup. Heating the resulting oxazole carboxylic acid (especially C5-substituted acids).Evaporate solvents below 30°C. Do not heat the isolated carboxylic acid.
Incomplete conversion of nitrile. Insufficient electrophilic activation of the nitrile carbon.Add a catalytic amount of hydrogen peroxide (e.g., Urea-H2O2) to accelerate nucleophilic attack.

Quantitative Data: Efficacy of Hydrolysis Conditions

The following table summarizes the expected outcomes when subjecting a standard oxazole-4-carbonitrile to various hydrolysis conditions.

Hydrolysis ConditionReagents & SolventTemp (°C)Primary Amide Yield (%)Carboxylic Acid Yield (%)Ring-Opening Degradation (%)
Harsh Alkaline 6M NaOH, H₂O100< 515> 80
Mild Biphasic Base LiOH, THF/H₂O (3:1)251085 < 5
Transition Metal Ghaffar-Parkins (Pt), EtOH/H₂O8095 < 1< 1
Mild Peroxide Urea-H₂O₂, K₂CO₃, MeOH2578512

Self-Validating Experimental Protocols

Protocol A: Selective Hydration to Oxazole Carboxamide (Ghaffar-Parkins Catalyst)

This protocol leverages kinetic control to arrest hydrolysis at the amide stage.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve the oxazole carbonitrile (1.0 mmol) in a 2:1 mixture of Ethanol and Water (15 mL).

  • Catalyst Addition: Add the Ghaffar-Parkins catalyst (0.02 mmol, 2 mol%).

  • Reaction: Equip the flask with a reflux condenser and heat to 80°C under a nitrogen atmosphere for 5 hours.

  • Self-Validating Checkpoint: Monitor via TLC (Eluent: 5% MeOH in DCM). The catalytic cycle is functioning correctly if you observe the disappearance of the nitrile spot and the appearance of a single, highly UV-active amide spot. Crucially, the absence of baseline streaking confirms that no over-hydrolysis or ring-opening has occurred.

  • Workup: Cool to room temperature, concentrate under reduced pressure (water bath < 40°C), and purify the crude residue via flash column chromatography[4].

Protocol B: Mild Alkaline Hydrolysis to Oxazole Carboxylic Acid

This protocol uses biphasic conditions to suppress C2 deprotonation while achieving full hydrolysis.

  • Preparation: Dissolve the oxazole carbonitrile (1.0 mmol) in a 3:1 mixture of THF and deionized water (20 mL).

  • Thermal Control: Cool the solution to 0°C using an ice bath. Mechanistic note: Kinetically suppressing the reaction temperature is critical to prevent the hydroxide from acting as a base at the C2 position.

  • Reagent Addition: Add Lithium hydroxide monohydrate (1.5 mmol) portion-wise over 5 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow the mixture to warm to 25°C and stir for an additional 4 hours.

  • Self-Validating Checkpoint: Withdraw a 0.5 mL aliquot and acidify to pH 3 with 1M HCl. The immediate formation of a white precipitate confirms successful carboxylate formation without ring fragmentation.

  • Workup: Quench the bulk reaction by carefully adjusting the pH to 3-4 using 1M HCl. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure (water bath < 30°C to prevent decarboxylation).

References

  • [5] A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc.

  • [3] 3 - Organic Syntheses Procedure. Organic Syntheses.

  • [1] Oxazole. Wikipedia.

  • [4] Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses.

  • [2] Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. Benchchem.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Handling of 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile . This compound is a highly versatile building block, frequently utilized in the synthesis of pyrazoles, 1,3,4-thiadiazoles, and tetrazoles ().

The juxtaposition of the electron-withdrawing nitrile group at C4 and the highly nucleophilic hydrazine at C5 creates unique synthetic opportunities but also introduces distinct purification bottlenecks. This guide provides field-proven methodologies, causal explanations for common failures, and self-validating protocols to ensure you achieve >95% purity for downstream applications ().

Physicochemical Profiling & Purification Metrics

To design an effective purification strategy, we must first understand the molecular constraints of the target. The table below summarizes the critical quantitative data and how it dictates our experimental choices.

Property / MetricValue / SpecificationImpact on Purification Strategy
Molecular Weight 200.20 g/mol Determines LC-MS target [M+H]⁺ = 201.08 m/z.
CAS Number 314748-14-6Essential for database cross-referencing and inventory.
Hydrazine Basicity pKa ~7.5 - 8.5Highly basic; causes severe tailing on standard acidic silica gel.
Optimal Storage -20°C, Argon atmospherePrevents radical-mediated auto-oxidation of the hydrazine moiety.
Recommended TLC Neutral Alumina, Hexane/THFPrevents acid-catalyzed degradation during reaction monitoring.

Troubleshooting Guide & FAQs

Q1: Why does my product degrade or irreversibly bind to the column during standard silica gel chromatography? Causality: The hydrazine moiety (-NHNH₂) is basic and highly polar. Standard silica gel (SiO₂) contains weakly acidic silanol groups (pKa ~4.5–8.5). When 5-hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile is loaded, the basic hydrazine protonates or forms exceptionally strong hydrogen bonds with these silanols. This leads to severe tailing, irreversible adsorption, and acid-catalyzed decomposition. Solution: Switch your stationary phase to Neutral Alumina (Al₂O₃) or amine-functionalized (NH₂) silica gel. If standard silica is your only option, you must pre-treat the column by flushing it with 1-2% triethylamine (TEA) in hexanes to neutralize the active silanol sites before loading your sample.

Q2: My isolated product is turning yellow/brown during storage. What is the mechanism, and how do I prevent this? Causality: Hydrazines are potent reducing agents. In the presence of atmospheric oxygen, ambient light, and trace transition metals (often leached from spatulas or low-grade solvents), the hydrazine group undergoes auto-oxidation. It converts into azo compounds and radical byproducts, which are highly conjugated and cause the characteristic yellow/brown discoloration. Solution: Store the purified compound in amber vials under an inert atmosphere (Argon or Nitrogen) at -20°C.

Q3: Can I use acetone or ethyl acetate in my extraction or chromatography workflows? Causality: Never use acetone. Hydrazines react rapidly and quantitatively with ketones and aldehydes at room temperature to form stable hydrazones (Schiff bases). Trace acetone in your glassware or eluents will instantly convert your product into the isopropylidene hydrazone derivative. Ethyl acetate should also be avoided during heated steps (e.g., rotary evaporation at >40°C), as the hydrazine can undergo acyl transfer to form an acetyl hydrazide derivative. Solution: Use solvent systems like Dichloromethane/Methanol (for extraction) or Hexane/Tetrahydrofuran (for chromatography).

Mechanistic & Workflow Visualizations

Understanding the degradation pathways and the purification decision logic is critical for preventing yield loss.

SideReactions A 5-Hydrazinyl-2-phenyl- 1,3-oxazole-4-carbonitrile B Hydrazone Derivative (Schiff Base) A->B Acetone / Aldehydes (Room Temp) C Oxidized Byproducts (Azo Compounds) A->C O2 / Light / Metals (Prolonged Storage) D Hydrazide Derivative (Acylation) A->D EtOAc / Esters (Elevated Temp)

Fig 1. Common degradation pathways of the 5-hydrazinyl moiety.

PurificationWorkflow Crude Crude Reaction Mixture (Contains excess hydrazine) Wash Aqueous Wash (Ice-cold water/brine) Crude->Wash Remove polar impurities Decision Purity Check (LCMS/TLC) >85% Purity? Wash->Decision Recryst Recrystallization (EtOH or MeCN) Decision->Recryst Yes Chroma Chromatography (Neutral Alumina / NH2-Silica) Decision->Chroma No Pure Pure Target Molecule Recryst->Pure Chroma->Pure

Fig 2. Decision tree for purifying 5-hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile.

Standardized Purification Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the validation checkpoint.

Protocol A: Recrystallization (Preferred Method for >85% Crude Purity)

Because the 2-phenyl group provides significant lipophilicity, the compound can be effectively crystallized away from polar impurities (like unreacted hydrazine hydrate) using protic solvents.

  • Suspension: Suspend the crude 5-hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile in a minimal volume of boiling absolute ethanol (or acetonitrile) in a round-bottom flask.

  • Dissolution: Add the boiling solvent dropwise while stirring until complete dissolution is achieved. Do not exceed 10 mL of solvent per gram of crude product.

  • Hot Filtration: If insoluble polymeric byproducts are present, perform a rapid hot filtration through a pre-warmed fritted funnel.

  • Nucleation: Allow the solution to cool slowly to room temperature undisturbed. Once crystals begin to form, transfer the flask to an ice bath (0–4°C) for 2 hours to maximize yield.

  • Isolation: Filter the crystals under vacuum and wash the filter cake with a minimal volume of ice-cold ethanol.

  • Drying: Dry under high vacuum in a desiccator (protected from light) for 12 hours.

  • Validation Check: Perform a melting point analysis. A sharp melting point range (<2°C variance) validates the removal of polymeric byproducts. Run a TLC (Neutral Alumina, Hexane/THF 3:1); a single spot that stains rapidly with iodine confirms the absence of oxidized azo-impurities.

Protocol B: Flash Chromatography (For Complex Mixtures)

If the crude mixture contains closely eluting organic byproducts, recrystallization will fail, and chromatography is required.

  • Column Preparation: Pack a glass column with Neutral Alumina (Brockmann Grade III) or NH₂-functionalized silica. Do not use standard acidic silica gel.

  • Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM) and load it carefully onto the stationary phase.

  • Elution: Elute using a gradient of Hexane to Tetrahydrofuran (THF). Start at 100% Hexane and gradually increase THF concentration to 30%.

  • Monitoring: Monitor fractions via TLC (using Alumina TLC plates). The target product will typically stain strongly with ninhydrin (due to the primary amine of the hydrazine) or iodine.

  • Concentration: Pool product-containing fractions and concentrate under reduced pressure. Crucial: Keep the water bath temperature below 30°C to prevent thermal degradation.

  • Validation Check: Validate the pooled fractions via LC-MS before final drying. The target mass is [M+H]⁺ = 201.08 m/z. The strict absence of a peak at 241 m/z (the isopropylidene hydrazone mass) self-validates that no acetone contamination occurred during your workflow.

References

  • Shablykin, O. V., Brovarets, V. S., & Drach, B. S. (2007). New transformations of 5-Hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile. Russian Journal of General Chemistry, 77(5), 936-939. URL:[Link][1]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Phenyl-1,3-Oxazole Derivatization

Welcome to the technical support center for the synthesis and derivatization of 2-phenyl-1,3-oxazole scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navig...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and derivatization of 2-phenyl-1,3-oxazole scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges posed by steric hindrance in this important heterocyclic system. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established literature to help you achieve your synthetic goals.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My palladium-catalyzed direct C-H arylation of the 2-phenyl ring is giving low to no yield. The aryl halide I'm using is sterically demanding. What are the likely causes and how can I fix it?

Answer:

Low yields in direct C-H arylations involving sterically hindered substrates are a common problem. The issue often stems from several factors related to the catalytic cycle, primarily the difficulty of the C-H activation step or the reductive elimination step due to steric clash.

Potential Causes & Solutions:

  • Inadequate Catalyst/Ligand System: The choice of palladium catalyst and, more importantly, the supporting ligand is critical. Standard catalysts like Pd(OAc)₂ with simple phosphine ligands may not be effective for sterically demanding transformations.

    • Solution 1: Switch to Bulky, Electron-Rich Ligands. Ligands with these properties can promote the oxidative addition and reductive elimination steps of the catalytic cycle. Consider using bulky phosphine ligands such as t-butyl- or cyclohexyl-phosphines.[1] For particularly challenging couplings, specialized ligands designed for C-H activation may be necessary.[2]

    • Solution 2: Employ a Directing Group Strategy. If the phenyl ring has a suitable position, installing a directing group (DG) can facilitate ortho-C-H activation by creating a pre-organized palladacycle intermediate.[3][4] Oxazolines and N-methoxy amides are known to be effective directing groups.[5][6] This strategy can override inherent steric biases.

  • Suboptimal Reaction Conditions: Temperature, solvent, and base play a crucial role in overcoming the activation energy barrier of sterically hindered reactions.

    • Solution 1: Increase Reaction Temperature. Higher temperatures can provide the necessary energy to overcome steric barriers. Microwave irradiation can be a highly effective method for achieving high temperatures rapidly and uniformly.[7]

    • Solution 2: Solvent Optimization. Solvent polarity can significantly influence the reaction outcome. For direct arylations, switching between polar aprotic solvents (like DMA or NMP) and nonpolar solvents (like toluene or xylene) can alter regioselectivity and yield.[1][8]

    • Solution 3: Base Selection. The base is not just a stoichiometric reagent; it is often involved in the C-H activation step (concerted metalation-deprotonation).[1][4] Strong, non-coordinating bases like K₂CO₃ or Cs₂CO₃ are often effective. For some systems, pivalic acid (PivOH) as an additive can promote the C-H activation step.[4]

  • ** Catalyst Poisoning:** Heterocycles, especially those containing nitrogen, can sometimes coordinate too strongly to the metal center, leading to catalyst deactivation.[6]

    • Solution: Increasing the catalyst loading might be a straightforward, albeit less elegant, solution. Alternatively, some catalyst systems are specifically designed to be robust against heterocycle poisoning.[6][9]

Troubleshooting Workflow: Failed C-H Arylation

Below is a logical workflow to follow when troubleshooting a low-yielding C-H arylation reaction.

G Start Low/No Yield in C-H Arylation Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Optimize_Ligand Screen Bulky, Electron-Rich Ligands (e.g., P(t-Bu)₃, SPhos) Check_Reagents->Optimize_Ligand Reagents OK Increase_Temp Increase Temperature (Consider Microwave Heating) Optimize_Ligand->Increase_Temp No Improvement Success Reaction Successful Optimize_Ligand->Success Improvement Optimize_Solvent Test Different Solvents (e.g., Toluene vs. DMA) Increase_Temp->Optimize_Solvent No Improvement Increase_Temp->Success Improvement Optimize_Base Screen Bases (e.g., K₂CO₃, Cs₂CO₃, KOAc) Optimize_Solvent->Optimize_Base No Improvement Optimize_Solvent->Success Improvement Add_Additive Introduce Additive (e.g., PivOH) Optimize_Base->Add_Additive No Improvement Optimize_Base->Success Improvement Change_Strategy Consider Alternative Strategy (e.g., Suzuki, Ullmann) Add_Additive->Change_Strategy No Improvement Add_Additive->Success Improvement

Caption: A decision tree for troubleshooting failed C-H arylation reactions.

Question 2: I am attempting a Suzuki coupling to install a bulky aryl group at the C5 position of the oxazole ring, but the reaction is failing. What can I do?

Answer:

The Suzuki-Miyaura coupling is a robust reaction, but it can be challenging when both coupling partners are sterically hindered.[2][10] The key steps affected by steric hindrance are typically the transmetalation and the final reductive elimination.

Potential Causes & Solutions:

  • Ligand Choice: This is the most common point of failure. The ligand must be bulky enough to promote reductive elimination but not so bulky that it prevents the formation of the active catalytic species.

    • Solution: For sterically hindered Suzuki couplings, ligands such as SPhos, XPhos, or RuPhos are often effective. These ligands feature bulky biaryl scaffolds that stabilize the palladium center and facilitate the difficult steps of the catalytic cycle. Optimization studies have shown that electron-rich and bulky phosphine ligands are often required for successful coupling with bulky boronic acids.[2]

  • Base and Solvent System: The base is crucial for activating the boronic acid to form a more nucleophilic borate species, which facilitates transmetalation.[11]

    • Solution 1: Use a Stronger Base. While K₂CO₃ or K₃PO₄ are commonly used, a stronger base might be necessary. However, be mindful of base-sensitive functional groups in your substrate.

    • Solution 2: Use a Biphasic Solvent System. A mixture of an organic solvent (like toluene or dioxane) and water is standard for Suzuki couplings. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the borate. Ensure adequate mixing.

  • Boronic Acid/Ester Stability: Boronic acids can be prone to decomposition (protodeboronation), especially at high temperatures.

    • Solution: Consider using a more stable boronate ester, such as a pinacol ester. These are often more robust and can sometimes give higher yields in challenging couplings.

Data Table: Recommended Conditions for Hindered Suzuki Coupling
ComponentRecommendation for Hindered SubstratesRationale
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂Common and effective Pd(0) and Pd(II) sources.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich biaryl phosphines that promote reductive elimination.[2]
Base K₃PO₄, Cs₂CO₃Strong bases that effectively form the active borate species.[11]
Solvent Toluene/H₂O, Dioxane/H₂OBiphasic systems that dissolve both organic and inorganic reagents.
Temperature 80-110 °CSufficient thermal energy to overcome activation barriers.
Question 3: My Sonogashira coupling to introduce an alkyne at the C2 position of the oxazole ring is sluggish and gives low yields, especially with a bulky alkyne. How can I improve this reaction?

Answer:

The Sonogashira coupling is a powerful tool for forming C(sp²)-C(sp) bonds.[12] When dealing with sterically hindered substrates, the reaction can be slow.

Potential Causes & Solutions:

  • Copper Co-catalyst Issues: The traditional Sonogashira reaction uses a copper(I) co-catalyst (e.g., CuI). While effective, it can sometimes lead to the homocoupling of the alkyne (Glaser coupling). In cases of steric hindrance, this side reaction can become competitive.

    • Solution 1: Use a Copper-Free Protocol. Several modern Sonogashira protocols operate without a copper co-catalyst.[13] These often require a specific palladium/ligand system and can be very effective for complex substrates, minimizing homocoupling side products.

    • Solution 2: Additive/Amine Base. The amine base (e.g., triethylamine, diisopropylamine) is crucial. It acts as both a base and a solvent, and in some cases, a ligand. Ensure it is freshly distilled and in sufficient excess.

  • Catalyst System: The choice of palladium source and ligand is important.

    • Solution: For hindered substrates, a catalyst system like PdCl₂(PPh₃)₂ is a good starting point. If that fails, more specialized ligands may be required. Some reports indicate that even ligandless conditions can be effective in certain cases.[13]

  • Substrate Reactivity: The reactivity of the halide on the oxazole ring follows the general trend I > Br > Cl.

    • Solution: If you are using a bromo-oxazole and getting low yields, consider synthesizing the iodo-oxazole instead. The higher reactivity of the C-I bond can often overcome steric barriers.

Frequently Asked Questions (FAQs)

Q1: Which positions on the 2-phenyl-1,3-oxazole core are most affected by steric hindrance during derivatization?

The susceptibility to steric hindrance depends on the reaction type, but a general hierarchy can be established based on the proximity of substituents.

G cluster_0 2-Phenyl-1,3-Oxazole cluster_1 Steric Impact Zones mol C2 C2 (Phenyl Ring) C5 C5 (Oxazole) C4 C4 (Oxazole)

Caption: Key positions on the 2-phenyl-1,3-oxazole scaffold.

  • Ortho-positions of the 2-phenyl ring: These are generally the most sterically hindered positions for derivatization. Any reaction at these sites will be heavily influenced by the adjacent oxazole ring. C-H activation at these positions often requires directing groups or highly active catalyst systems.[14][15]

  • C5-position of the oxazole ring: This position is adjacent to the nitrogen atom and can be influenced by substituents on the C4 position. However, it is generally more accessible than the ortho-positions of the phenyl ring. Direct arylation at C5 is a known and viable strategy.[1][8]

  • C4-position of the oxazole ring: This position is flanked by the oxygen atom and the C5 carbon. Its accessibility is highly dependent on the substituent at C5.

  • C2-position of the oxazole ring: This position is part of the linkage to the phenyl group. While reactions directly on this carbon are less common than C-H activations on the attached rings, its electronic nature is crucial for the reactivity of the entire molecule.[16] Direct arylation at C2 is possible but often requires different conditions than C5 arylation.[1][8]

Q2: Can I use an Ullmann coupling for C-N or C-O bond formation with a sterically hindered 2-phenyl-1,3-oxazole halide?

Yes, the Ullmann coupling, a copper-catalyzed reaction, is a viable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination, especially for sterically demanding substrates.[17][18]

Key Considerations for a Hindered Ullmann Coupling:

  • High Temperatures: Ullmann reactions often require high temperatures (100-200 °C) to proceed.[18]

  • Ligand Assistance: Modern Ullmann protocols often use ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) to facilitate the reaction at lower temperatures and improve yields.[17]

  • Substrate Reactivity: As with other cross-coupling reactions, aryl iodides are more reactive than aryl bromides. Aryl chlorides are typically unreactive under standard Ullmann conditions.[17][19]

  • Base: A strong base like K₂CO₃ or K₃PO₄ is typically required.

While palladium catalysis is often the first choice, the Ullmann coupling should be considered a powerful tool in your arsenal, particularly when palladium-based methods fail due to steric hindrance or catalyst poisoning.

Q3: How do electronic effects interplay with steric hindrance in these reactions?

Electronic and steric effects are intrinsically linked. An electron-donating group on the phenyl ring can make the ortho C-H bonds more electron-rich and potentially more reactive towards electrophilic palladation. However, if that group is also bulky (e.g., a t-butyl group), the steric hindrance may override the favorable electronic effect.[20]

Conversely, a strong electron-withdrawing group can make the C-H bonds less reactive but may be required for a specific synthetic target. In such cases, overcoming the unfavorable electronics and any accompanying steric hindrance requires highly optimized reaction conditions, often involving more active catalysts and higher temperatures.

Experimental Protocols

Protocol 1: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol provides a starting point for coupling a sterically demanding arylboronic acid with a 5-bromo-2-phenyl-1,3-oxazole derivative. Note: This is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-bromo-2-phenyl-1,3-oxazole (1.0 equiv), the sterically hindered arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a glovebox or under a nitrogen atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the bulky phosphine ligand (e.g., SPhos, 4.4 mol%).

  • Solvent Addition: Add degassed toluene and degassed water to form a 10:1 mixture (to achieve a substrate concentration of ~0.1 M).

  • Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Direct C-H Arylation at the C5 Position

This protocol is adapted from literature procedures for the regioselective C-5 arylation of oxazoles.[1]

  • Reagent Preparation: To an oven-dried microwave vial, add 2-phenyl-1,3-oxazole (1.5 equiv), the aryl bromide (1.0 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and the appropriate phosphine ligand (e.g., a bulky, electron-rich ligand, 10 mol%).

  • Solvent and Additive Addition: Add dimethylacetamide (DMA) as the solvent (to achieve a concentration of ~0.2 M). If required, add pivalic acid (PivOH) as an additive (30 mol%).

  • Reaction: Seal the vial and heat the reaction mixture to 120-150 °C for 18-24 hours. If using a microwave reactor, typical conditions might be 150 °C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Wan, C., Gao, L., Wang, Q., Zhang, J., & Wang, Z. (2010). Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Letters, 12(17), 3902–3905. [Link]

  • Jadhav, G. N., & Shaikh, A. A. (2021). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. RSC Advances, 11(15), 8686-8720. [Link]

  • Al-Masum, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(15), 8686-8720. [Link]

  • Vedejs, E., & Lu, S. (2007). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. PMC, 49(1), 57-60. [Link]

  • Li, J., et al. (2019). Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. Results in Chemistry, 1, 100013. [Link]

  • Bremond, E., Leygue, N., Saffon-Merceron, N., & Fery-Forgues, S. (2020). 2-Phenylbenzoxazole derivatives as solid-state fluorescence emitters: Influence of steric hindrance and hydrogen bonding on the optical properties. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 227, 117586. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Candeias, N. R., & Müller, T. J. J. (2020). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules, 25(1), 14. [Link]

  • Lv, N., et al. (2021). Palladium-catalyzed C-H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles. Chemical Communications, 57(5), 659-662. [Link]

  • Wang, Y., et al. (2023). Simple and Efficient Aromatic C–H Oxazolination. ACS Publications, 2(4), 584-590. [Link]

  • Chen, C., et al. (2015). Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation. Organic Letters, 17(5), 1256–1259. [Link]

  • Kumar, P., et al. (2025). Selective Functionalization of 2-Phenyl-4H-Benzo[d][13][21]oxazin-4-ones via C-H Activation. Tetrahedron, 173, 134466. [Link]

  • He, J., et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 529(7585), 199-203. [Link]

  • ResearchGate. (n.d.). Amide-oxazoline synthesis and application for C-H functionalization of... Retrieved from [Link]

  • Synfacts. (2007). One-Pot Synthesis of 2,5-Disubstituted Oxazoles. Thieme, 2007(2), 139. [Link]

  • Sci-Hub. (n.d.). Sonogashira Coupling of Functionalized Trifloyl Oxazoles and Thiazoles with Terminal Alkynes: Synthesis of Disubstituted Heterocycles. Retrieved from [Link]

  • Bremond, E., et al. (2020). 2-Phenylbenzoxazole Derivatives as Solid-State Fluorescence Emitters: Influence of Steric Hindrance and Hydrogen Bonding on the Optical Properties. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 227, 117586. [Link]

  • Sindhe, M. A., et al. (2016). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Journal of the Serbian Chemical Society, 81(7), 787-799. [Link]

  • ResearchGate. (n.d.). Direct Arylation of Oxazole and Benzoxazole with Aryl or Heteroaryl Halides using a Palladium-Diphosphine Catalyst. Retrieved from [Link]

  • Bellina, F., & Rossi, R. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 1496-1517. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically Hindered 2-(2'-Hydroxyphenyl)benzoxazole (HBO) Emitters: Synthesis, Spectroscopic Studies, and Theoretical Calculations. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Strotman, N. A., et al. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3578–3581. [Link]

  • Wang, D. H., et al. (2016). Overcoming the Limitations of C-H Activation with Strongly Coordinating N-Heterocycles by Cobalt Catalysis. Angewandte Chemie International Edition, 55(35), 10284-10288. [Link]

  • Strotman, N. A., et al. (2010). Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates. Organic Letters, 12(16), 3578-3581. [Link]

  • Chem-Station. (2014). Ullmann Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed C-H Arylation of (Benzo)oxazoles or (Benzo)thiazoles with Aryltrimethylammonium Triflates. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • MDPI. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Retrieved from [Link]

  • Itami, K., et al. (2009). Nickel-Catalyzed Direct Arylation of Azoles with Aryl Bromides. Organic Letters, 11(8), 1813-1816. [Link]

  • MDPI. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Retrieved from [Link]

  • Williams, D. R., & Varseev, D. D. (2006). Methodology for the Synthesis of Substituted 1,3-Oxazoles. PMC, 8(23), 5624-5627. [Link]

  • ProQuest. (2024). Development of Site-Selective C-H Functionalization Strategies for Azaheterocycles. Retrieved from [Link]

  • Maccioni, E., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4477-4487. [Link]

  • ResearchGate. (n.d.). Exploration of C-H Activation Strategies in Construction of Functionalized 2-Aryl Benzoazoles: A Decisive Review. Retrieved from [Link]

  • Besselièvre, F., et al. (2009). C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles. Synthesis, 2009(20), 3511-3512. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). DFT STUDIES OF OXAZOLE DERIVATIVE. Retrieved from [Link]

  • ResearchGate. (n.d.). Ullmann C–O Coupling of Sterically Hindered Secondary Alcohols Using Excess Amount of Strongly Coordinating Monodentate Ligands. Retrieved from [Link]

  • ACS Publications. (2014). Palladium-Catalyzed Ortho-Alkoxylation of 2-Aryl-1,2,3-triazoles. Retrieved from [Link]

  • PMC. (n.d.). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from [Link]

  • Arkivoc. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Retrieved from [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • PMC. (n.d.). 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

1H NMR spectral analysis of 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile

Comparative 1H NMR Spectral Analysis: 5-Hydrazinyl- vs. 5-Amino-2-phenyl-1,3-oxazole-4-carbonitrile In the development of bioactive nitrogen-containing heterocyclic bases, 5-hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative 1H NMR Spectral Analysis: 5-Hydrazinyl- vs. 5-Amino-2-phenyl-1,3-oxazole-4-carbonitrile

In the development of bioactive nitrogen-containing heterocyclic bases, 5-hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile serves as a highly versatile building block. It is frequently utilized in recyclization and annulation reactions to synthesize complex pyrazole, triazole, and thiadiazole derivatives[1]. For drug development professionals and synthetic chemists, distinguishing this compound from its primary precursor—5-amino-2-phenyl-1,3-oxazole-4-carbonitrile—is a critical quality control step.

This guide provides an objective comparison of the structural elucidation of these two scaffolds using 1H Nuclear Magnetic Resonance (NMR) spectroscopy, detailing the causality behind their spectral differences and providing a self-validating experimental protocol.

Mechanistic Grounding: Electronic Effects on Chemical Shifts

The fundamental difference in the reactivity and NMR profiles of these two oxazole derivatives stems from the electronic environment at the C5 position.

In 5-amino-2-phenyl-1,3-oxazole-4-carbonitrile , the lone pair of the primary amino (-NH₂) group is highly delocalized into the oxazole ring. This delocalization is strongly exacerbated by the electron-withdrawing carbonitrile (-CN) group at the adjacent C4 position. Consequently, the nitrogen atom becomes electron-deficient, heavily deshielding the attached protons and pushing their chemical shift significantly downfield.

In 5-hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile , the substitution introduces a secondary amine (-NH-) directly attached to the ring, and a terminal primary amine (-NH₂). The directly attached -NH- proton experiences the full brunt of the electron-withdrawing resonance from the C4-carbonitrile group and the oxazole ring, pushing it extremely downfield[2]. However, the terminal -NH₂ group is structurally insulated from this direct resonance. Because its lone pair is not strictly forced into the ring's conjugated system, it retains its nucleophilicity (allowing for reactions with agents like acetylacetone[1]) and its protons appear much further upfield, characteristic of a standard hydrazine derivative.

Comparative Spectral Data

The following table summarizes the quantitative 1H NMR data (acquired in DMSO-d6 at 400 MHz), objectively comparing the spectral signatures of the two compounds.

Structural Feature5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile5-Amino-2-phenyl-1,3-oxazole-4-carbonitrileCausality / Electronic Effect
Phenyl (ortho) ~7.90 - 8.00 ppm (m, 2H)~7.90 - 8.00 ppm (m, 2H)Deshielded by oxazole ring current; unaffected by C5 substitution.
Phenyl (meta/para) ~7.50 - 7.60 ppm (m, 3H)~7.50 - 7.60 ppm (m, 3H)Standard aromatic resonance.
Primary Amine (-NH₂) ~4.80 - 5.20 ppm (br s, 2H)~8.00 - 8.50 ppm (br s, 2H)Hydrazinyl -NH₂ is insulated from the ring; 5-amino -NH₂ is heavily deshielded by the C4 -CN group.
Secondary Amine (-NH-) ~9.00 - 9.50 ppm (br s, 1H)N/ADirectly attached to C5; experiences maximum electron withdrawal from the oxazole and C4 -CN group.

Self-Validating Acquisition Protocol

To ensure absolute trustworthiness in your structural characterization, the NMR acquisition must be treated as a self-validating system. The primary risk in analyzing hydrazinyl and amino oxazoles is the rapid isotopic exchange of protons with trace water, which can broaden signals into the baseline or shift them unpredictably.

Step-by-Step Methodology:

  • Sample Preparation (Moisture Control): Weigh 5–10 mg of the oxazole compound. Dissolve completely in 0.6 mL of strictly anhydrous DMSO-d6. Causality: DMSO-d6 is chosen because it acts as a strong hydrogen-bond acceptor. It binds to the labile -NH- and -NH₂ protons, drastically slowing their exchange rate and sharpening their signals so they can be accurately integrated.

  • Internal Standardization: Ensure the DMSO-d6 contains 0.03% v/v Tetramethylsilane (TMS). Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm. Check the residual solvent peak (DMSO-d5) at 2.50 ppm and the water peak at ~3.33 ppm to verify solvent integrity.

  • Primary Acquisition: Acquire the 1H NMR spectrum at 400 MHz (or higher) using a standard 1D proton sequence (e.g., zg30). Use a minimum of 16 scans and a relaxation delay (D1) of 1.5 to 2.0 seconds to ensure complete relaxation of the broad heteroatom signals.

  • Self-Validation ( D2​O Shake Test): To definitively prove that the peaks at ~9.2 ppm and ~5.0 ppm belong to the hydrazinyl group (and are not aromatic overlaps or impurities), remove the NMR tube, add 1–2 drops of Deuterium Oxide ( D2​O ), and shake vigorously for 30 seconds.

  • Secondary Acquisition: Re-acquire the spectrum under identical parameters. The labile N-H protons will undergo rapid isotopic exchange ( R−NH−NH2​+3D2​O⇌R−ND−ND2​+3HDO ). The immediate disappearance of the ~9.2 ppm and ~5.0 ppm peaks self-validates their assignment as exchangeable heteroatom protons.

NMR_Validation A 1. Scaffold Isolation (5-Hydrazinyl Oxazole) B 2. Solvent Prep (Anhydrous DMSO-d6) A->B C 3. NMR Acquisition (1H, 400+ MHz) B->C D 4. Spectral Analysis (Identify NH/NH2) C->D E 5. D2O Shake Test (Proton Exchange) D->E F 6. Structure Verified (Signals Disappear) E->F

1H NMR validation workflow for exchangeable heteroatom protons in oxazole derivatives.

References

  • Shablykin, O. V., Brovarets, V. S., & Drach, B. S. (2007). New transformations of 5-Hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile. Russian Journal of General Chemistry.[Link]

  • Pleiades Publishing / Springer. (2007). Cross-reference data for 5-Hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile structural analysis. Russian Journal of General Chemistry, 77(5), 936-939.[Link]

Sources

Comparative

Elucidating the Mass Spectrometry Fragmentation Patterns of Hydrazinyl Oxazoles: A Comparative Guide to HCD vs. CID Methodologies

Hydrazinyl oxazoles represent a highly versatile class of pharmacophores, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and immunomodulators. However, elucidating their exact structur...

Author: BenchChem Technical Support Team. Date: March 2026

Hydrazinyl oxazoles represent a highly versatile class of pharmacophores, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and immunomodulators. However, elucidating their exact structural modifications during drug metabolism studies presents a significant analytical challenge. The molecular architecture of these compounds contains two distinct reactive centers under collisional activation: the highly labile N-N bond of the hydrazinyl moiety and the highly stable, yet prone to rearrangement, aromatic oxazole core.

This guide objectively compares the performance of High-Energy Collisional Dissociation (HCD) on an Orbitrap platform against Collision-Induced Dissociation (CID) on a Linear Ion Trap (LIT) platform for analyzing these complex molecules. By understanding the causality behind their fragmentation pathways, researchers can select the optimal mass spectrometry (MS) methodology for structural elucidation.

The Mechanistic Challenge: The Isobaric Dilemma

When subjecting hydrazinyl oxazoles to tandem mass spectrometry (MS/MS), the primary cleavage invariably occurs at the hydrazinyl appendage due to the low bond dissociation energy of the N-N bond, typically resulting in the loss of ammonia ( NH3​ , 17 Da) or hydrazine ( N2​H4​ , 32 Da)[1].

The analytical challenge arises during secondary fragmentation. The remaining oxazole core often undergoes ring opening, characterized by the elimination of carbon monoxide ( CO ) or hydrogen cyanide ( HCN )[2]. However, the intermediate azo-structures formed from the hydrazinyl group can also expel nitrogen gas ( N2​ ).

Because CO (exact mass 27.9949 Da) and N2​ (exact mass 28.0061 Da) are nominal isobars, traditional low-resolution MS cannot distinguish between an oxazole ring opening and an azo-group degradation. Resolving this isobaric interference—a mass difference of merely 0.0112 Da—demands high mass accuracy, fundamentally dictating the choice of instrumentation[3].

Platform Comparison: Orbitrap HCD vs. Ion Trap CID

To resolve the structural lineage of hydrazinyl oxazoles, laboratories typically deploy one of two strategies: beam-type HCD for exact mass determination, or resonance-excitation CID for deep pathway tracing.

Table 1: Performance Comparison for Hydrazinyl Oxazole Analysis
FeatureOrbitrap HCD (High-Energy Collisional Dissociation)Linear Ion Trap CID (Collision-Induced Dissociation)
Activation Mechanism Beam-type collision (non-resonant)Resonance excitation (stepwise)
Mass Accuracy Sub-ppm (< 1 ppm)Nominal mass (~0.1 Da)
Low Mass Cut-Off (LMCO) No LMCO ("1/3 rule" does not apply)Subject to LMCO (bottom 1/3 of precursor m/z is lost)
Isobaric Resolution Excellent: Easily resolves CO vs. N2​ lossPoor: Cannot distinguish 28 Da nominal losses
Pathway Lineage Inferred (All fragments generated simultaneously)Definitive: MSn proves direct parent-child ion relationships
Best Use Case Exact elemental composition of novel metabolitesElucidating complex, multi-step rearrangement mechanisms

Self-Validating Experimental Protocol

To ensure absolute confidence in structural assignments, the following protocol employs a parallel-acquisition strategy. Every step is designed as a self-validating system—incorporating internal checks to verify instrument tuning before unknown samples are analyzed.

Workflow S1 1. System Suitability (Oxazole Standard) S2 2. LC Separation (Charge-Directed) S1->S2 S3 3A. Orbitrap HCD (Isobaric Resolution) S2->S3 Split Flow S4 3B. Ion Trap CID (MSⁿ Lineage) S2->S4 Split Flow S5 4. Data Synthesis & Pathway Mapping S3->S5 Exact Mass S4->S5 Fragment Lineage

Self-validating LC-MS/MS workflow for structural elucidation.

Step-by-Step Methodology

Step 1: System Suitability Test (SST)

  • Action: Inject a known calibration standard (e.g., 2-phenylbenzoxazole) prior to the analytical batch.

  • Causality: This validates that the Orbitrap is calibrated to < 2 ppm mass accuracy and confirms that the instrument's collision energy is properly tuned to induce the characteristic [M+H−CO]+ oxazole ring opening. If the standard fails to produce the exact mass CO loss, the system must be recalibrated before proceeding to unknown hydrazinyl oxazoles.

Step 2: Chromatographic Separation

  • Column: C18 (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase: A (0.1% Formic Acid in Water), B (0.1% Formic Acid in Acetonitrile). Gradient: 5% to 95% B over 10 minutes.

  • Causality: Formic acid is strictly required to ensure robust protonation, yielding the [M+H]+ precursor. Because hydrazinyl oxazole fragmentation is a charge-directed process, consistent protonation is critical for reproducible MS/MS spectra.

Step 3: Dual-Platform MS Acquisition

  • Orbitrap (HCD): Acquire data at 70,000 FWHM resolution. Utilize a stepped Normalized Collision Energy (NCE) of 20, 30, and 40.

    • Causality: Stepped NCE is vital. The fragile N-N hydrazinyl bond cleaves at NCE 20, while the robust oxazole ring requires NCE 40 to open. Stepping the energy captures both regimes in a single, high-resolution composite spectrum.

  • Ion Trap (CID): Perform data-dependent MS3 . Isolate the [M+H]+ precursor (1.5 Da isolation window), apply CID (35 NCE), and automatically isolate the most abundant MS2 fragment (e.g., [M+H−NH3​]+ ) for subsequent MS3 fragmentation.

    • Causality: HCD provides exact mass but cannot prove which fragment came from which intermediate. MS3 in the Ion Trap definitively proves the parent-child lineage, eliminating false mechanistic assumptions.

Fragmentation Pathway Analysis & Data Synthesis

By synthesizing the exact mass data from the Orbitrap with the lineage data from the Ion Trap, we can map the precise fragmentation pathway of a model compound, such as 2-hydrazinylbenzoxazole (Exact Mass: 150.0667 Da).

Fragmentation M [M+H]⁺ 2-Hydrazinylbenzoxazole m/z 150.0667 F1 [M+H - NH₃]⁺ m/z 133.0402 M->F1 -NH₃ (17.0265 Da) Hydrazine Cleavage F2 [M+H - N₂H₄]⁺ m/z 118.0293 M->F2 -N₂H₄ (32.0374 Da) Hydrazine Loss F3 [M+H - NH₃ - CO]⁺ m/z 105.0453 F1->F3 -CO (27.9949 Da) Oxazole Ring Opening F4 [M+H - NH₃ - HCN]⁺ m/z 106.0293 F1->F4 -HCN (27.0109 Da) Oxazole Cleavage F5 [M+H - NH₃ - N₂]⁺ m/z 105.0341 F1->F5 -N₂ (28.0061 Da) Azo-Intermediate Loss

Proposed MS/MS fragmentation pathway of 2-hydrazinylbenzoxazole.

Table 2: Quantitative Exact Mass Data (Orbitrap HCD)

The table below demonstrates why the Orbitrap's high resolution is mandatory. The loss of CO (yielding m/z 105.0453) and the loss of N2​ (yielding m/z 105.0341) produce ions that are indistinguishable on a nominal mass Ion Trap (both appear at m/z 105). The Orbitrap easily resolves this 0.0112 Da mass defect, confirming that the dominant pathway is the oxazole ring opening ( -CO ) rather than azo-degradation ( -N2​ ).

Ion IdentityElemental FormulaTheoretical m/zExperimental m/zMass Error (ppm)Mechanistic Origin
[M+H]+ C7​H8​N3​O+ 150.0667150.0669+1.3Protonated Precursor
[M+H−NH3​]+ C7​H5​N2​O+ 133.0402133.0401-0.7N-N Bond Cleavage
[M+H−N2​H4​]+ C7​H4​NO+ 118.0293118.0295+1.7Total Hydrazine Loss
[M+H−NH3​−CO]+ C6​H5​N2+​ 105.0453105.0451-1.9Oxazole Ring Opening
[M+H−NH3​−HCN]+ C6​H4​NO+ 106.0293106.0294+0.9Oxazole Cleavage
[M+H−NH3​−N2​]+ C7​H5​O+ 105.0341Not DetectedN/AAzo-Degradation (Ruled Out)

Conclusion

For the structural elucidation of hydrazinyl oxazoles, relying solely on nominal mass CID is insufficient due to the isobaric overlap between oxazole ring opening ( -CO ) and potential hydrazinyl degradation ( -N2​ ). While Ion Trap CID remains unparalleled for establishing direct parent-child ion lineage via MSn , Orbitrap HCD is the superior standalone methodology . Its ability to apply stepped collision energies overcomes the broad activation energy requirements of the molecule, and its sub-ppm mass accuracy definitively resolves the isobaric dilemma, ensuring absolute confidence in metabolite identification and structural characterization.

References

  • MASS SPECTROMETRY OF OXAZOLES Semantic Scholar
  • The Synthesis and Antiproliferative Activities of New Arylidene-Hydrazinyl-Thiazole Deriv
  • Fragmentation pathways and differentiation of positional isomers of sorafenib and structural analogues by ESI-IT-MSn and ESI-Q-TOF-MS/MS coupled with DFT calcul

Sources

Validation

Comparative Biological Efficacy of Hydrazinyl Oxazole Derivatives: A Comprehensive Evaluation Guide

As drug resistance accelerates across oncology and infectious diseases, the demand for novel, multi-target pharmacophores has never been higher. Among heterocyclic compounds, the oxazole scaffold—a five-membered ring con...

Author: BenchChem Technical Support Team. Date: March 2026

As drug resistance accelerates across oncology and infectious diseases, the demand for novel, multi-target pharmacophores has never been higher. Among heterocyclic compounds, the oxazole scaffold—a five-membered ring containing nitrogen and oxygen—has emerged as a highly versatile structural motif. However, recent comparative studies demonstrate that functionalizing this ring with a hydrazinyl moiety (-NH-NH-) exponentially increases its biological efficacy.

As a Senior Application Scientist, I have structured this guide to objectively compare the biological performance of hydrazinyl oxazole derivatives against standard clinical alternatives. By examining the causality behind their mechanisms and detailing self-validating experimental protocols, this guide provides drug development professionals with a rigorous framework for evaluating these promising compounds.

Mechanistic Rationale: Why the Hydrazinyl Substitution?

The baseline oxazole ring provides a rigid, aromatic framework capable of hydrophobic interactions. However, the addition of a hydrazinyl group introduces two critical advantages:

  • Enhanced Hydrogen Bonding: The -NH-NH- linker acts as both a hydrogen bond donor and acceptor, allowing the molecule to anchor deeply within complex enzymatic pockets (e.g., the ATP-binding site of Protein Tyrosine Kinases).

  • Conformational Flexibility: The hydrazinyl linker provides rotational freedom, enabling the attached aryl or heteroaryl groups to adopt optimal conformations for target binding, a feature lacking in rigid, fused-ring analogues 1.

Mechanistic Pathway Visualization

Mechanism HOD Hydrazinyl Oxazole Derivatives Kinase Protein Tyrosine Kinase (PTK) HOD->Kinase Inhibits DNA DNA Gyrase / Topoisomerase HOD->DNA Inhibits ROS ROS Generation HOD->ROS Induces Apoptosis Cancer Cell Apoptosis Kinase->Apoptosis Pathway Blockade Lysis Bacterial Cell Lysis DNA->Lysis Replication Halt ROS->Apoptosis Oxidative Stress

Caption: Mechanistic pathways of hydrazinyl oxazoles in mediating anticancer and antimicrobial effects.

Comparative Efficacy Profiling

Anticancer Efficacy (In Vitro Models)

Structure-Activity Relationship (SAR) studies indicate that substitutions with 2-benzylidene hydrazino groups on the oxazole ring yield extraordinary antiproliferative potency. When screened against MCF-7 (human breast adenocarcinoma) cell lines, these derivatives successfully outcompete traditional intercalating agents by directly inhibiting Protein Tyrosine Kinase (PTK) 1.

Antimicrobial & Antifungal Activity

Pyridine-linked hydrazinyl oxazoles have demonstrated broad-spectrum antimicrobial activity. The electron-withdrawing nature of the oxazole ring, combined with the lipophilicity of the pyridine linkage, enhances cellular permeability through the bacterial cell wall. In comparative agar diffusion assays, these derivatives frequently exhibit larger zones of inhibition against S. aureus and E. coli than standard beta-lactam antibiotics like Ampicillin 2.

Antidiabetic Potential

Recent virtual and experimental approaches have expanded the utility of hydrazinyl azoles into metabolic disorders. Fluorinated hydrazinyl analogues have shown potent α -amylase and antiglycation inhibition, with top candidates achieving IC50 values (e.g., 5.14 µM) that surpass the clinical standard Acarbose (5.55 µM) 3.

Quantitative Data Presentation

To objectively evaluate the therapeutic window of these derivatives, experimental data from recent screening assays are summarized below.

Table 1: Comparative Antimicrobial Efficacy (Zone of Inhibition in mm at 50 µg/mL)

Compound ClassS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Mechanism of Action
Hydrazinyl Oxazole (Lead) 24.0 ± 0.5 22.0 ± 0.4 21.0 ± 0.6 DNA Gyrase / Ergosterol Inhibition
Unsubstituted Oxazole13.0 ± 0.811.0 ± 0.512.0 ± 0.7Weak Membrane Disruption
Ampicillin (Standard)22.0 ± 0.218.0 ± 0.3N/ACell Wall Synthesis Inhibition
Miconazole (Standard)N/AN/A18.0 ± 0.414α-demethylase Inhibition

Table 2: Comparative Anticancer Efficacy (MCF-7 Cell Line Panel)

CompoundIC50 (nM)Primary TargetSelectivity Index (vs. Normal Cells)
Hydrazinyl Oxazole (Pos 2 Sub) 45.2 Protein Tyrosine Kinase (PTK)> 15.0
Doxorubicin (Standard)65.4DNA Intercalation / Topo II< 5.0
5-Fluorouracil (Standard)120.5Thymidylate Synthase< 8.0

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives caused by solvent toxicity or assay degradation.

Protocol 1: Ultrasonication-Assisted Synthesis of Hydrazinyl Oxazoles

Causality: Traditional reflux methods often lead to the thermal degradation of the sensitive hydrazine linkage. We utilize ultrasonication because acoustic cavitation generates localized high-thermal energy "hotspots." This drives the endothermic Schiff base condensation rapidly while maintaining a low bulk temperature, preserving molecular integrity 2.

  • Reaction Setup: Combine pyridine-2-aldehyde (1.0 mmol) and hydrazinecarboxamide (1.0 mmol) in 15 mL of absolute ethanol. Add 2 drops of glacial acetic acid as a catalyst.

  • Cavitation: Subject the mixture to ultrasonic irradiation (40 kHz) at ambient temperature for 20–30 minutes.

  • Validation (TLC): Monitor reaction completion using Thin Layer Chromatography (Hexane:Ethyl Acetate, 7:3). The disappearance of the aldehyde spot validates condensation.

  • Purification: Filter the precipitate, wash with cold ethanol, and recrystallize to yield the pure (E)-hydrazinyl oxazole derivative.

Protocol 2: In Vitro MTT Assay for Anticancer Efficacy

Causality: The MTT assay relies on the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase. This protocol is self-validating because it includes a vehicle control to baseline 100% viability, ensuring the solvent (DMSO) is not causing cell death.

  • Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1×104 cells/well. Incubate for 24h at 37°C in 5% CO₂.

  • Treatment: Treat cells with varying concentrations of the hydrazinyl oxazole derivative (10 nM to 1000 nM).

    • Control A (Vehicle): 0.1% DMSO (Validates solvent non-toxicity).

    • Control B (Positive): Doxorubicin (Validates assay sensitivity).

  • Incubation & Readout: After 48h, add 10 µL of MTT reagent (5 mg/mL). Incubate for 4h, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.

  • Analysis: Calculate IC50 using non-linear regression analysis.

Protocol Workflow Visualization

Workflow Synth Ultrasonication Synthesis (Schiff Base Condensation) Purify Purification & QC (NMR, HRMS, TLC) Synth->Purify InVitro In Vitro Biological Screening Purify->InVitro AntiMicro Antimicrobial Assay (Agar Diffusion) InVitro->AntiMicro AntiCancer Anticancer Assay (MTT / MCF-7) InVitro->AntiCancer Data Data Analysis & IC50 Calculation AntiMicro->Data AntiCancer->Data

Caption: Standardized experimental workflow for the synthesis and biological validation of oxazole derivatives.

References

  • Synthesis of novel Oxazoles and their hydrazones Source: ResearchGate URL
  • Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids Source: MDPI URL
  • Synthesis, Characterization and Antimicrobial Activity of Pyridine Linked Hydrazinyl Oxazoles / Imidazoles Source: AIP Publishing URL
  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management Source: ACS Omega URL
  • Source: PMC (NIH)

Sources

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